Ro 24-4383
Description
Properties
CAS No. |
135312-05-9 |
|---|---|
Molecular Formula |
C32H31FN8O10S2 |
Molecular Weight |
770.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C32H31FN8O10S2/c1-50-37-22(19-13-53-31(34)35-19)26(43)36-23-27(44)41-24(30(47)48)14(12-52-28(23)41)11-51-32(49)39-6-4-38(5-7-39)21-9-20-16(8-18(21)33)25(42)17(29(45)46)10-40(20)15-2-3-15/h8-10,13,15,23,28H,2-7,11-12H2,1H3,(H2,34,35)(H,36,43)(H,45,46)(H,47,48)/b37-22+/t23-,28-/m1/s1 |
InChI Key |
FPMYMKJOKAOQMT-LJPPBSFJSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N4CCN(CC4)C5=C(C=C6C(=C5)N(C=C(C6=O)C(=O)O)C7CC7)F)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N4CCN(CC4)C5=C(C=C6C(=C5)N(C=C(C6=O)C(=O)O)C7CC7)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 24-4383; Ro 244383; Ro 244383. |
Origin of Product |
United States |
Foundational & Exploratory
Ro 24-4383: A Technical Whitepaper on a Dual-Action Antibiotic
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Ro 24-4383 is a novel, carbamate-linked, dual-action antibacterial agent engineered to combat a broad spectrum of bacterial pathogens. This hybrid molecule covalently links desacetylcefotaxime, a third-generation cephalosporin, to the 3' position of ciprofloxacin, a potent fluoroquinolone antibiotic.[1][2] This unique design allows this compound to simultaneously target two distinct and essential bacterial cellular processes, offering a promising strategy to enhance antibacterial efficacy and potentially overcome certain mechanisms of drug resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound exerts its bactericidal effects through a dual mechanism, inheriting the distinct modes of action from its parent compounds.
-
Inhibition of Bacterial Cell Wall Synthesis: The desacetylcefotaxime moiety of this compound functions as a β-lactam antibiotic. It targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By inhibiting the cross-linking of peptidoglycan chains, the cephalosporin component of this compound weakens the cell wall, leading to cell lysis and bacterial death.
-
Inhibition of DNA Synthesis: The ciprofloxacin component of this compound is a fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. DNA gyrase introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, ciprofloxacin traps them in a complex with DNA, leading to the accumulation of double-strand DNA breaks and ultimately triggering cell death.
The following diagrams illustrate the signaling pathways targeted by each component of this compound.
Caption: Inhibition of Peptidoglycan Synthesis by the Cephalosporin Moiety of this compound.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by the Ciprofloxacin Moiety of this compound.
In Vitro and In Vivo Efficacy
This compound has demonstrated a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic bacteria. In a study evaluating its efficacy against 363 aerobic bacterial strains, this compound was active against 99% of the isolates, whereas the parent compounds cefotaxime and ciprofloxacin were active against 77% and 97%, respectively.[1][2]
In Vivo Efficacy in Systemic Murine Infections
The in vivo efficacy of this compound was evaluated in systemic murine infection models and compared to that of cefotaxime and ciprofloxacin. The following table summarizes the 50% effective dose (ED50) values.
| Infecting Organism | This compound ED50 (mg/kg s.c.) | Cefotaxime ED50 (mg/kg s.c.) | Ciprofloxacin ED50 (mg/kg s.c.) |
| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |
| Klebsiella pneumoniae A | 11 | 30 | 0.7 |
| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |
| Citrobacter freundii BS16 | 3 | 41 | <0.5 |
| Serratia marcescens SM | 35 | >100 | 1.6 |
| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |
| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |
| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |
| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |
Data sourced from Chemotherapy 1991;37:310-317.[1][2]
This compound also demonstrated significant efficacy in murine models of pneumonia and meningitis.[1][2] In a K. pneumoniae-induced pneumonia model, the ED50 was 37 mg/kg. For meningitis induced by S. pneumoniae and K. pneumoniae, the ED50 values were 158 mg/kg and 100 mg/kg, respectively.[1][2] Furthermore, a protective effect was observed when this compound was administered prophylactically.[1][2]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The in vitro activity of this compound is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) for various bacterial isolates. This method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Inoculum:
- Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.
- Several colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antimicrobial Dilutions:
- A stock solution of this compound is prepared in a suitable solvent.
- Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.
- A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing uninoculated broth) are included.
- The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Systemic Murine Infection Model
The following protocol outlines a generalized procedure for evaluating the in vivo efficacy of this compound in a systemic murine infection model.
Caption: Generalized Experimental Workflow for a Systemic Murine Infection Model.
1. Animal Model:
- Specific pathogen-free mice (e.g., female CD-1 mice, 5-6 weeks old) are used.
- Animals are acclimatized for a minimum of 3 days before the experiment.
2. Bacterial Challenge:
- The challenge organism is grown to the mid-logarithmic phase in a suitable broth.
- The bacterial suspension is diluted in a vehicle such as sterile saline or 5% hog gastric mucin to the desired concentration.
- Mice are infected via intraperitoneal injection with a bacterial inoculum that is lethal to untreated control animals within a specified timeframe (e.g., 24-48 hours).
3. Drug Administration:
- This compound, cefotaxime, and ciprofloxacin are administered subcutaneously at various dose levels.
- Treatment is typically initiated at a specified time post-infection (e.g., 1 and 4 hours).
4. Observation and Endpoint:
- The animals are observed for a defined period (e.g., 7 days) for mortality.
- The primary endpoint is the survival of the animals.
5. Data Analysis:
- The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as probit analysis.
Conclusion
This compound represents a significant advancement in the development of dual-action antibiotics. Its unique chemical structure, combining the mechanisms of a cephalosporin and a fluoroquinolone, results in a broad spectrum of potent in vitro and in vivo activity against a wide array of bacterial pathogens, including some strains resistant to single-agent therapy. The data presented in this whitepaper underscore the potential of this compound as a valuable therapeutic agent. Further research, including comprehensive pharmacokinetic and pharmacodynamic studies, as well as clinical trials, will be crucial in fully elucidating its clinical utility in the fight against bacterial infections.
References
Ro 24-4383: A Technical Guide to its Chemical Structure, Synthesis, and Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-4383 is a potent, broad-spectrum antibacterial agent characterized by its unique dual-action mechanism. As a carbamate-linked conjugate of a cephalosporin and a quinolone, it simultaneously targets bacterial cell wall synthesis and DNA replication. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an exploration of its bimodal signaling pathway. Quantitative data on its biological activity are presented for comparative analysis.
Chemical Structure
This compound is a hybrid molecule that covalently links the desacetylcefotaxime core to the ciprofloxacin scaffold via a carbamate bridge at the 3'-position of the cephalosporin.
Chemical Formula: C₃₂H₃₁FN₈O₁₀S₂
Molecular Weight: 770.76 g/mol
IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[[[(4-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinolin-3-yl)piperazin-1-yl)carbonyl]oxy]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of a carbamate linkage between the 3'-hydroxymethyl group of the cephalosporin precursor and the piperazinyl nitrogen of ciprofloxacin. The following is a generalized synthetic scheme based on published methodologies for similar dual-action cephalosporins.
Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol
The following protocol is a representative synthesis adapted from the general procedures for carbamate-linked cephalosporin-quinolone conjugates.
Step 1: Preparation of the 3'-Hydroxymethyl Cephalosporin Intermediate
A solution of a suitable 7-aminocephalosporanic acid (7-ACA) derivative, with the C7-amino group appropriately acylated (e.g., with the (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl moiety), is treated with an esterase to selectively hydrolyze the 3'-acetoxymethyl group to a 3'-hydroxymethyl group.
Step 2: Activation of Ciprofloxacin
Ciprofloxacin is reacted with a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), in an inert aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to form an activated carbamoylating intermediate.
Step 3: Carbamate Linkage Formation
The 3'-hydroxymethyl cephalosporin intermediate from Step 1 is added to the solution of the activated ciprofloxacin from Step 2. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 4: Deprotection and Purification
If protecting groups were used on the cephalosporin carboxyl group, they are removed under appropriate conditions (e.g., acidolysis for a p-methoxybenzyl ester). The final product, this compound, is then purified by column chromatography or recrystallization to yield the desired compound.
Mechanism of Action: A Dual-Targeting Approach
This compound exhibits a dual mechanism of action, a consequence of its hybrid structure. It simultaneously inhibits bacterial cell wall biosynthesis and DNA replication, leading to potent bactericidal activity.
Signaling Pathway
Caption: Dual-action signaling pathway of this compound.
-
Inhibition of Cell Wall Synthesis: The cephalosporin component of this compound covalently binds to and inactivates penicillin-binding proteins (PBPs). PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of PBPs leads to a defective cell wall and ultimately results in cell lysis.
-
Inhibition of DNA Replication: The ciprofloxacin moiety of this compound targets and inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, this compound prevents DNA supercoiling and decatenation, leading to the cessation of DNA replication and bacterial cell death.
Quantitative Biological Data
The dual-action nature of this compound results in a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some strains resistant to other antibiotics.
In Vivo Efficacy (Murine Infection Models)
| Bacterial Strain | This compound ED₅₀ (mg/kg) | Cefotaxime ED₅₀ (mg/kg) | Ciprofloxacin ED₅₀ (mg/kg) |
| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |
| Klebsiella pneumoniae A | 11 | 30 | 0.7 |
| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |
| Citrobacter freundii BS16 | 3 | 41 | <0.5 |
| Serratia marcescens SM | 35 | >100 | 1.6 |
| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |
| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |
| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |
Data compiled from published literature.[1]
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of clinical isolates. While a comprehensive table of Minimum Inhibitory Concentrations (MICs) is extensive, published studies report that this compound was active against 99% of 363 Gram-positive and Gram-negative aerobes tested, compared to 77% for cefotaxime and 97% for ciprofloxacin.[1]
Conclusion
This compound represents a significant advancement in the design of hybrid antibiotics. Its chemical architecture, integrating two distinct pharmacophores, allows for a dual-pronged attack on essential bacterial processes. The detailed synthesis and mechanistic understanding provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development who are focused on overcoming the challenges of antimicrobial resistance. Further investigation into the structure-activity relationships of this class of compounds may lead to the development of even more potent and resilient antibacterial agents.
References
Ro 24-4383: A Dual-Action Antibacterial Agent Targeting Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Ro 24-4383 is a synthetic, carbamate-linked antibacterial agent demonstrating a broad spectrum of activity against a wide range of gram-positive and gram-negative aerobic bacteria. This technical guide provides an in-depth overview of its target organisms, mechanism of action, and relevant experimental data and protocols.
Core Mechanism of Action
This compound is a novel dual-action antibacterial agent that combines the functionalities of a cephalosporin and a quinolone within a single molecule. It is comprised of desacetylcefotaxime, a cephalosporin moiety, linked via a carbamate bond at the 3' position to ciprofloxacin, a potent fluoroquinolone.[1] This unique structure allows this compound to exert its antibacterial effects through two distinct and well-established mechanisms:
-
Inhibition of Cell Wall Synthesis: The cephalosporin component of this compound targets and binds to essential penicillin-binding proteins (PBPs), specifically PBP 3, which are crucial enzymes in the biosynthesis of the bacterial cell wall.[2] Inhibition of these enzymes disrupts peptidoglycan synthesis, leading to a compromised cell wall and ultimately, bacterial cell lysis.
-
Inhibition of DNA Synthesis: The ciprofloxacin moiety targets bacterial DNA gyrase, a type II topoisomerase.[2] DNA gyrase is essential for DNA replication, transcription, and repair by introducing negative supercoils into the DNA. By inhibiting this enzyme, this compound prevents the proper functioning of bacterial DNA, leading to a cessation of cellular processes and bacterial death.
This dual mechanism of action suggests a potential advantage in overcoming certain types of antibiotic resistance.
Target Organisms and In Vivo Efficacy
This compound has demonstrated significant efficacy against a diverse array of pathogenic bacteria in murine infection models. The 50% effective dose (ED50) values, which represent the dose required to protect 50% of the test animals from a lethal infection, have been determined for several key organisms.
| Gram-Negative Bacteria | Strain | ED50 (mg/kg, s.c.) |
| Escherichia coli | 257 | 1.4 |
| Klebsiella pneumoniae | A | 11 |
| Enterobacter cloacae | 5699 | 3.2 |
| Citrobacter freundii | BS16 | 3 |
| Serratia marcescens | SM | 35 |
| Pseudomonas aeruginosa | 5712 | 67 |
| Pseudomonas aeruginosa | 8780 | 33 |
| Gram-Positive Bacteria | Strain | ED50 (mg/kg, s.c.) |
| Staphylococcus aureus (oxacillin-susceptible) | Smith | 12 |
| Staphylococcus aureus (oxacillin-resistant) | 753 | 28 |
| Streptococcus pneumoniae | 6301 | 10 |
| Streptococcus pyogenes | 4 | 3.3 |
Data sourced from in vivo studies in systemic murine infections.[1]
In Vitro Activity
In vitro studies have shown that this compound is active against 99% of 363 gram-positive and gram-negative aerobes tested.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of this compound, the following diagrams illustrate the key pathways and experimental procedures.
References
The Discovery and Development of Ro 24-4383: A Dual-Action Antibacterial Agent
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-4383 is a novel, synthetic antibacterial agent characterized by its dual-action mechanism, a result of the covalent linkage of a cephalosporin (desacetylcefotaxime) and a quinolone (ciprofloxacin) via a carbamate bond. Developed by Hoffmann-La Roche, this hybrid antibiotic was designed to exhibit a broad spectrum of activity by simultaneously targeting two distinct and essential bacterial processes: cell wall biosynthesis and DNA replication. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols for key assays and a summary of its in vitro and in vivo efficacy.
Introduction
The emergence of antibiotic resistance remains a significant global health challenge, necessitating the development of novel therapeutic agents with unique mechanisms of action. One strategy in this endeavor has been the creation of hybrid antibiotics, molecules that combine two different pharmacophores to achieve a synergistic or expanded spectrum of activity. This compound exemplifies this approach, merging the potent bactericidal properties of a third-generation cephalosporin and a fluoroquinolone.[1] The rationale behind this design is to deliver two mechanistically different antibacterial agents to the site of action in a single molecule, potentially overcoming resistance mechanisms that may be effective against either agent alone and broadening the spectrum of activity.
This compound is specifically a carbamate-linked conjugate of desacetylcefotaxime at the 3' position to ciprofloxacin.[1] This linkage was designed to be stable, allowing the intact molecule to reach its targets.
Mechanism of Action
This compound exerts its antibacterial effect through a dual-action mechanism, inhibiting both bacterial cell wall synthesis and DNA replication.[2][3]
-
Inhibition of Cell Wall Synthesis: The cephalosporin component, desacetylcefotaxime, targets and binds to penicillin-binding protein 3 (PBP 3).[2][3] PBPs are essential enzymes in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. Inhibition of PBP 3 leads to the formation of filamentous cells and ultimately cell lysis.[2]
-
Inhibition of DNA Gyrase: The quinolone moiety, ciprofloxacin, inhibits the activity of DNA gyrase, a type II topoisomerase.[2][3] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of DNA replication and repair, triggering the bacterial SOS response and ultimately leading to cell death.[2][3]
The dual nature of this compound's action has been demonstrated through experiments showing that in wild-type Escherichia coli, the compound elicits a "quinolone response," characterized by the disruption of nucleoid segregation.[2][3] In contrast, in a quinolone-resistant strain, a "cephalosporin response" is observed, indicating that the cephalosporin component is still active.[2][3]
Signaling Pathway: The Bacterial SOS Response
The DNA-damaging action of the ciprofloxacin component of this compound is a potent inducer of the bacterial SOS response, a global regulatory network that controls DNA repair and mutagenesis.[2][4]
References
- 1. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Gram-Positive Activity of Ro 24-4383
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gram-positive antibacterial activity of Ro 24-4383, a carbamate-linked dual-action antibacterial agent. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative In-Vivo Efficacy
This compound has demonstrated significant efficacy in systemic murine infection models against a range of gram-positive pathogens. The following table summarizes the 50% effective dose (ED₅₀) values of this compound in comparison to cefotaxime and ciprofloxacin.
| Organism | Strain | This compound ED₅₀ (mg/kg s.c.) | Cefotaxime ED₅₀ (mg/kg s.c.) | Ciprofloxacin ED₅₀ (mg/kg s.c.) |
| Staphylococcus aureus | Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |
| Staphylococcus aureus | 753 (oxacillin-resistant) | 28 | >100 | 2 |
| Streptococcus pneumoniae | 6301 | 10 | 15 | >50 |
| Streptococcus pyogenes | 4 | 3.3 | 1.6 | 54 |
Data sourced from Beskid G, et al. Chemotherapy 1991.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key in-vivo efficacy studies.
Murine Systemic Infection Model for ED₅₀ Determination
This protocol outlines the general procedure for determining the in-vivo efficacy of an antibacterial agent in a murine systemic infection model.
Objective: To determine the 50% effective dose (ED₅₀) of the test compound required to protect mice from a lethal systemic bacterial infection.
Materials:
-
Specific pathogen-free mice (e.g., CF-1 or similar strain)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth)
-
Mucin or other virulence-enhancing agent (optional)
-
Test compound (this compound) and vehicle control
-
Syringes and needles for injection
-
Cyclophosphamide for inducing neutropenia (optional, for immunocompromised models)
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate broth medium.
-
Wash the bacterial cells by centrifugation and resuspend in sterile saline or phosphate-buffered saline (PBS) to a desired concentration (CFU/mL). The final concentration is often adjusted to be a lethal dose (e.g., LD₉₀-LD₁₀₀) for the chosen mouse strain.
-
The bacterial suspension may be mixed with a virulence-enhancing agent like mucin to establish a more consistent infection.
-
-
Infection:
-
Administer the prepared bacterial inoculum to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. The volume is typically 0.5 mL for i.p. injections.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1 and 5 hours), administer the test compound (this compound) and comparators subcutaneously (s.c.) or via the desired route.
-
A range of doses is used to determine a dose-response relationship. A control group receives the vehicle only.
-
-
Observation:
-
Monitor the mice for a set period (e.g., 7-14 days) and record mortality.
-
-
Data Analysis:
-
Calculate the ED₅₀ value using a statistical method such as probit analysis. The ED₅₀ is the dose at which 50% of the treated animals survive the infection.
-
Workflow Diagram:
References
In-Depth Technical Guide: Gram-Negative Susceptibility of Ro 24-4383
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 24-4383 is a novel carbamate-linked, dual-action antibacterial agent demonstrating significant potential against a broad spectrum of pathogenic bacteria. This technical guide provides a comprehensive overview of its activity against gram-negative bacteria, consolidating available preclinical data. The document details the compound's mechanism of action, in vivo efficacy, and standardized protocols for susceptibility testing. Quantitative data is presented in structured tables for clarity, and key pathways are visualized to facilitate understanding of its bactericidal effects.
Introduction
This compound is a chemically unique molecule that covalently links desacetylcefotaxime, a cephalosporin antibiotic, to ciprofloxacin, a fluoroquinolone antibiotic, via a carbamate bond.[1][2] This design confers a dual mechanism of action, intended to provide potent and broad-spectrum antibacterial activity, including against strains resistant to single-agent therapies. Preclinical studies have shown that this compound is active against a high percentage of both gram-positive and gram-negative aerobes.[1][2] This guide focuses specifically on its efficacy and mechanism of action against clinically relevant gram-negative pathogens.
Mechanism of Action
This compound exhibits a dual mechanism of action, capable of functioning as both a cephalosporin and a fluoroquinolone. The predominant mechanism expressed is dependent on the susceptibility profile of the target bacterium.
-
Quinolone Action: In gram-negative bacteria susceptible to quinolones, this compound primarily acts by inhibiting DNA gyrase (topoisomerase II), an essential enzyme for DNA replication, transcription, repair, and recombination. This leads to a rapid bactericidal effect.
-
Cephalosporin Action: In strains that have developed resistance to quinolones, this compound can still exert a potent antibacterial effect through the cephalosporin moiety. This component of the molecule targets and acylates penicillin-binding proteins (PBPs) located in the bacterial inner membrane. The inhibition of these enzymes disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.
This dual-targeting strategy is a key feature of this compound, offering a potential advantage in overcoming certain resistance mechanisms.
Signaling Pathway and Cellular Targets
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Ro 24-4383
Disclaimer: The current scientific literature primarily identifies Ro 24-4383 as a dual-action antibacterial agent. No significant evidence was found to suggest it possesses antiviral properties. Therefore, the following in vitro susceptibility testing protocols are focused on its antibacterial activity. A general overview of standard in vitro antiviral susceptibility testing methods is provided for informational purposes.
Part 1: this compound - An Antibacterial Agent
This compound is a cephalosporin 3'-quinolone carbamate, a type of potent antibiotic.[1][2] Its dual-action mechanism targets both bacterial cell wall synthesis and DNA replication.
Mechanism of Action
This compound functions by simultaneously inhibiting two critical bacterial enzymes:
-
Penicillin-Binding Protein 3 (PBP 3): As a cephalosporin, it binds to and inactivates PBP 3, an enzyme essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to the formation of filamentous cells and eventual cell lysis.[1]
-
DNA Gyrase: The quinolone component of this compound inhibits DNA gyrase, an enzyme responsible for supercoiling bacterial DNA. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.[1]
The carbamate linkage in this compound is more stable than the ester linkage found in similar compounds, allowing the intact molecule to exhibit both cephalosporin and quinolone activities.[1]
References
Application Notes and Protocols for Ro 24-4383 in a Meningitis Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-4383 is a novel, dual-action antibacterial agent that combines the mechanisms of a cephalosporin and a quinolone.[1][2] It is a carbamate-linked conjugate of desacetylcefotaxime and ciprofloxacin.[1][2] This unique structure allows this compound to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting essential bacterial enzymes, penicillin-binding protein 3 (PBP 3) and DNA gyrase.[3] These application notes provide a summary of its efficacy in a murine meningitis model and detailed protocols for its evaluation.
Data Presentation
The in vivo efficacy of this compound has been evaluated in murine models of bacterial meningitis. The following tables summarize the quantitative data on its potency, presented as the median effective dose (ED50).
Table 1: Efficacy of this compound in Murine Meningitis Models
| Pathogen | ED50 (mg/kg, s.c.) | Reference |
| Streptococcus pneumoniae | 158 | [1][2] |
| Klebsiella pneumoniae | 100 | [1][2] |
Table 2: Comparative Efficacy of this compound in Systemic Murine Infections
| Pathogen | This compound ED50 (mg/kg, s.c.) | Cefotaxime ED50 (mg/kg, s.c.) | Ciprofloxacin ED50 (mg/kg, s.c.) | Reference |
| Escherichia coli 257 | 1.4 | <0.5 | <0.2 | [1][2] |
| Klebsiella pneumoniae A | 11 | 30 | 0.7 | [1][2] |
| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 | [1][2] |
| Citrobacter freundii BS16 | 3 | 41 | <0.5 | [1][2] |
| Serratia marcescens SM | 35 | >100 | 1.6 | [1][2] |
| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 | [1][2] |
| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 | [1][2] |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 | [1][2] |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 | [1][2] |
| Streptococcus pneumoniae 6301 | 10 | 15 | >50 | [1][2] |
| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 | [1][2] |
Experimental Protocols
The following are detailed protocols for establishing a murine meningitis model and evaluating the in vivo efficacy of this compound. These protocols are based on established methodologies for creating bacterial meningitis in mice for antimicrobial testing.
Protocol 1: Murine Model of Bacterial Meningitis
This protocol describes the induction of meningitis in mice using Streptococcus pneumoniae or Klebsiella pneumoniae.
Materials:
-
Specific pathogen-free mice (e.g., CD-1 or C57BL/6, 4-6 weeks old)
-
Streptococcus pneumoniae or Klebsiella pneumoniae clinical isolate
-
Brain-heart infusion (BHI) broth and agar
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Insulin syringes with 27-30G needles
-
Heating pad
-
Animal clippers or depilatory cream
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain on a BHI agar plate overnight at 37°C with 5% CO2.
-
Inoculate a single colony into BHI broth and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).
-
Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^5 to 1 x 10^7 CFU/10 µL). The exact inoculum size should be optimized for each bacterial strain to induce meningitis without causing rapid mortality.
-
-
Infection Procedure (Intracisternal Injection):
-
Anesthetize the mouse using the chosen anesthetic. Confirm the depth of anesthesia by lack of response to a toe pinch.
-
Place the mouse in a stereotaxic frame or position it so that the head is flexed downwards.
-
Remove the fur from the back of the neck using clippers or depilatory cream to visualize the injection site.
-
Disinfect the skin with an appropriate antiseptic.
-
Carefully insert a 27-30G needle attached to an insulin syringe through the skin and neck muscles into the cisterna magna.
-
Slowly inject 10 µL of the bacterial suspension.
-
Withdraw the needle and return the mouse to a clean cage.
-
Monitor the animal on a heating pad until it has fully recovered from anesthesia.
-
-
Post-Infection Monitoring:
-
Monitor the mice at least twice daily for clinical signs of meningitis, which may include lethargy, ruffled fur, hunched posture, ataxia, seizures, and weight loss.
-
Record clinical scores and survival for a predetermined period (e.g., 7-14 days).
-
Protocol 2: Efficacy Testing of this compound
This protocol outlines the procedure for evaluating the efficacy of subcutaneously administered this compound in the established murine meningitis model.
Materials:
-
Mice with induced bacterial meningitis (from Protocol 1)
-
This compound (sterile powder)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, PBS)
-
Syringes and needles for subcutaneous injection (25-27G)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of this compound by reconstituting the sterile powder in the appropriate vehicle.
-
Prepare serial dilutions of this compound to achieve the desired doses for the ED50 determination. The final injection volume should be consistent across all dose groups (e.g., 100 µL or 10 mL/kg).
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2-4 hours), administer the prepared doses of this compound subcutaneously. The injection is typically given in the loose skin over the back of the neck or the flank.
-
A control group should receive the vehicle only.
-
The treatment regimen (e.g., single dose, multiple doses) should be defined based on the study objectives. The reported ED50 values were likely determined after a single dose.
-
-
Endpoint Determination (ED50):
-
Monitor the mice for survival over a defined period (e.g., 7 or 14 days).
-
The ED50 is the dose of this compound that protects 50% of the infected animals from death.
-
The ED50 can be calculated using statistical methods such as probit analysis.
-
-
Optional Endpoints:
-
Bacterial Load in CNS: At a specific time point post-treatment, a cohort of animals can be euthanized, and the brain and cerebrospinal fluid (CSF) can be collected aseptically. Tissues are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/g of brain tissue or CFU/mL of CSF).
-
Inflammatory Markers: CSF or brain homogenates can be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or multiplex bead arrays to assess the effect of this compound on the host inflammatory response.
-
Visualizations
Mechanism of Action of this compound
References
Application Notes and Protocols for Ro 24-4383 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-4383 is a potent, dual-action antibacterial agent that combines the structural features of a cephalosporin and a quinolone. This unique carbamate-linked conjugate exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the simultaneous inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics, and the disruption of DNA replication by targeting DNA gyrase, characteristic of quinolones. These complementary activities make this compound a subject of significant interest in the development of novel anti-infective therapies.
This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture-based assays, designed to assist researchers in accurately evaluating its antibacterial efficacy.
Physicochemical Properties and Handling
While specific quantitative data on the solubility and stability of this compound is not extensively published, its structural composition as a cephalosporin-quinolone conjugate suggests that it possesses greater aqueous solubility than the quinolone component alone. For experimental purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Storage and Stability:
-
Solid Form: Store at -20°C for long-term stability.
-
Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Based on the stability of other β-lactam antibiotics in aqueous solutions, it is recommended to prepare fresh dilutions in culture media for each experiment.[2][3][4][5][6] The stability of β-lactams can be influenced by pH and temperature, with many showing optimal stability in slightly acidic to neutral conditions.[2]
Mechanism of Action
This compound's dual-action mechanism is a key attribute. It is comprised of desacetylcefotaxime, a cephalosporin moiety, linked to ciprofloxacin, a fluoroquinolone, via a carbamate bond.[1]
-
Cephalosporin Action: The β-lactam ring of the cephalosporin component covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes in the terminal steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
-
Quinolone Action: The ciprofloxacin component inhibits the activity of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By trapping the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Caption: Dual mechanism of action of this compound.
Quantitative Data
The following table summarizes the in vivo efficacy of this compound, cefotaxime, and ciprofloxacin in systemic murine infections, as indicated by their ED50 values (the dose required to protect 50% of the infected animals).
| Bacterial Strain | This compound ED50 (mg/kg s.c.) | Cefotaxime ED50 (mg/kg s.c.) | Ciprofloxacin ED50 (mg/kg s.c.) |
| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |
| Klebsiella pneumoniae A | 11 | 30 | 0.7 |
| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |
| Citrobacter freundii BS16 | 3 | 41 | <0.5 |
| Serratia marcescens SM | 35 | >100 | 1.6 |
| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |
| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |
| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |
| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |
| Data sourced from Beskid et al., 1991.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Aseptically weigh the desired amount of this compound powder.
-
Prepare a stock solution of high concentration (e.g., 10 mM or 50 mM) by dissolving the powder in sterile DMSO.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Positive control antibiotic (e.g., ciprofloxacin or cefotaxime)
-
Negative control (vehicle, e.g., DMSO-containing medium)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).
-
Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Add 100 µL of the standardized bacterial inoculum to each well containing the diluted this compound, positive control, and negative control.
-
Include a growth control well containing only the bacterial inoculum and medium.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for MIC determination of this compound.
Protocol 3: Mammalian Cell Viability/Cytotoxicity Assay
This protocol can be used to assess the potential toxicity of this compound against mammalian cell lines.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Sterile 96-well tissue culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Negative control (vehicle, e.g., DMSO-containing medium)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound, positive control, or negative control to the respective wells.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for colorimetric assays) or signal generation (for fluorometric or luminescent assays).
-
Measure the absorbance or fluorescence/luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Concluding Remarks
This compound represents a promising dual-action antibacterial agent. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively prepare and utilize this compound in cell culture assays to further investigate its antibacterial properties and potential therapeutic applications. Adherence to these guidelines will facilitate the generation of reliable and reproducible data.
References
- 1. In vitro and in vivo activity of carbamate-linked dual-action antibacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of Ro 24-4383: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Ro 24-4383, a dual-action antibacterial agent. The document includes a summary of its activity against a range of bacterial pathogens, detailed protocols for assessing its efficacy in a murine systemic infection model, and a visualization of its mechanism of action.
Introduction
This compound is a novel antibiotic that combines the structural features of a cephalosporin (desacetylcefotaxime) and a quinolone (ciprofloxacin) through a carbamate linkage.[1][2] This unique design confers a dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication.[2] In vivo studies have demonstrated its potent efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2]
Data Presentation: In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been evaluated in systemic murine infection models, with the 50% effective dose (ED50) being a key parameter for quantifying its potency. The following tables summarize the ED50 values of this compound administered subcutaneously (s.c.) against various bacterial strains, in comparison to its individual components, cefotaxime and ciprofloxacin.
Table 1: In Vivo Efficacy of this compound Against Gram-Negative Bacteria in Systemic Murine Infections [1][2]
| Infecting Organism | This compound ED50 (mg/kg) | Cefotaxime ED50 (mg/kg) | Ciprofloxacin ED50 (mg/kg) |
| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |
| Klebsiella pneumoniae A | 11 | 30 | 0.7 |
| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |
| Citrobacter freundii BS16 | 3 | 41 | <0.5 |
| Serratia marcescens SM | 35 | >100 | 1.6 |
| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |
| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |
Table 2: In Vivo Efficacy of this compound Against Gram-Positive Bacteria in Systemic Murine Infections [1][2]
| Infecting Organism | This compound ED50 (mg/kg) | Cefotaxime ED50 (mg/kg) | Ciprofloxacin ED50 (mg/kg) |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |
| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |
| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |
Table 3: Efficacy of this compound in Specific Murine Infection Models [1]
| Infection Model | Infecting Organism | This compound ED50 (mg/kg) |
| Pneumonia (3 treatments) | Streptococcus pneumoniae | 1.5 |
| Pneumonia | Klebsiella pneumoniae | 37 |
| Meningitis | Streptococcus pneumoniae | 158 |
| Meningitis | Klebsiella pneumoniae | 100 |
Experimental Protocols
The following protocols provide a framework for assessing the in vivo efficacy of this compound in a murine systemic infection model, also known as a mouse protection test.
Protocol 1: Murine Systemic Infection Model for ED50 Determination
Objective: To determine the 50% effective dose (ED50) of this compound in protecting mice against a lethal systemic bacterial infection.
Materials:
-
This compound
-
Vehicle for drug dissolution (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Gastric mucin (for enhancing infectivity, if required)
-
CD-1 or Swiss albino mice (female, 18-20 g)
-
Sterile syringes and needles (27-30 gauge)
-
Standard laboratory equipment for microbiology and animal handling
Methodology:
-
Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight at 37°C in an appropriate broth medium. b. On the day of infection, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase. c. Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (CFU/mL). The final inoculum should be prepared in a solution containing an appropriate percentage of gastric mucin if necessary to achieve a lethal infection. d. The lethal dose (LD100) of the bacterial suspension should be predetermined in preliminary experiments. The challenge dose for the efficacy study is typically 10-100 times the LD50.
-
Animal Infection: a. Acclimatize mice for at least 3 days before the experiment. b. Inject mice intraperitoneally (i.p.) with 0.5 mL of the prepared bacterial inoculum.
-
Drug Administration: a. Prepare serial dilutions of this compound in the chosen vehicle. b. Administer the different doses of this compound subcutaneously (s.c.) in a volume of 0.1-0.2 mL. c. A control group should receive the vehicle only. d. Treatment is typically administered at 1 and 4 hours post-infection.
-
Observation and Data Collection: a. Observe the mice for mortality for a period of 7 to 14 days. b. Record the number of surviving mice in each treatment group.
-
Data Analysis: a. Calculate the ED50 value using a suitable statistical method, such as the probit analysis or the Reed-Muench method.
Protocol 2: Murine Pneumonia Model
Objective: To evaluate the efficacy of this compound in a murine model of bacterial pneumonia.
Methodology:
-
Preparation of Bacterial Inoculum: Prepare the bacterial inoculum as described in Protocol 1.
-
Animal Infection: a. Anesthetize mice using a suitable anesthetic agent (e.g., isoflurane). b. Instill the bacterial suspension intranasally in a small volume (e.g., 20-50 µL).
-
Drug Administration: Administer this compound subcutaneously at predetermined time points post-infection (e.g., 2, 8, and 24 hours). A study has shown high activity of this compound against S. pneumoniae-induced pneumonia when three treatments were given.[1]
-
Efficacy Assessment: a. Monitor survival over a defined period. b. At specific time points, euthanize subgroups of mice and collect lung tissue for bacterial load determination (CFU/g of tissue) and histopathological analysis.
Visualizations
Signaling Pathway: Dual Mechanism of Action of this compound in Bacteria
Caption: Dual-action mechanism of this compound in bacterial cells.
Experimental Workflow: In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
Application Notes and Protocols for Ro 24-4383 in the Treatment of Oxacillin-Resistant S. aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and experimental protocols for the investigation of Ro 24-4383, a dual-action antibacterial agent, in the context of oxacillin-resistant Staphylococcus aureus (MRSA).
Introduction
This compound is a novel carbamate-linked antibacterial compound that covalently joins the cephalosporin desacetylcefotaxime to the quinolone ciprofloxacin.[1] This design confers a dual mechanism of action, targeting both bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) and DNA replication through the inhibition of DNA gyrase.[2] This combined activity has demonstrated a broad spectrum of antibacterial efficacy against both Gram-positive and Gram-negative aerobes.[1][3]
Data Presentation
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a systemic murine infection model. The 50% effective dose (ED50) was determined for both an oxacillin-susceptible and an oxacillin-resistant strain of S. aureus.
| Strain | Compound | ED50 (mg/kg) |
| S. aureus Smith (oxacillin-susceptible) | This compound | 12 |
| Cefotaxime | 3.7 | |
| Ciprofloxacin | 1 | |
| S. aureus 753 (oxacillin-resistant) | This compound | 28 |
| Cefotaxime | >100 | |
| Ciprofloxacin | 2 |
Data sourced from Beskid G, et al. Chemotherapy. 1991.[1][3]
Experimental Protocols
In Vivo Systemic Murine Infection Model
This protocol is based on the methodology described for determining the in vivo efficacy of this compound.[1]
1. Animal Model:
-
Male HC:CFLP mice weighing approximately 25 g.
2. Bacterial Strains:
-
Staphylococcus aureus Smith (oxacillin-susceptible)
-
Staphylococcus aureus 753 (oxacillin-resistant)
3. Inoculum Preparation:
-
Bacterial cultures are grown to a desired density.
-
The bacterial suspension is adjusted in a suitable medium (e.g., physiological saline) to yield a lethal dose for the intraperitoneal route of infection.
4. Infection Procedure:
-
Mice are inoculated intraperitoneally (i.p.) with 0.5 mL of the prepared bacterial suspension.
5. Treatment Administration:
-
Test compounds (this compound, cefotaxime, ciprofloxacin) are prepared in serial dilutions to achieve a range of concentrations from 0.05 to 250 mg/kg.
-
A single subcutaneous (s.c.) injection of the test solution (1.0 mL) is administered at the dorsal base of the neck immediately (within 5 minutes) after infection.
-
For experiments involving P. aeruginosa, a second treatment may be administered 3 hours after infection.
6. Observation and Data Analysis:
-
Mice are observed for a defined period (e.g., 7 days) for mortality.
-
The 50% effective dose (ED50) is calculated using a statistical method (e.g., probit analysis).
Visualizations
Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing.
Concluding Remarks
The available data indicates that this compound is effective in a murine model of systemic infection caused by oxacillin-resistant S. aureus. Its dual mechanism of action presents a promising strategy for combating resistant pathogens. However, a comprehensive evaluation of its in vitro activity against a diverse panel of clinical MRSA isolates, including the determination of Minimum Inhibitory Concentrations (MICs), is not extensively documented in the reviewed literature. Furthermore, studies exploring the synergistic potential of this compound in combination with other antimicrobial agents against MRSA are lacking. Further research in these areas would be crucial for a more complete understanding of the therapeutic potential of this compound.
References
- 1. karger.com [karger.com]
- 2. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of carbamate-linked dual-action antibacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Ro 24-4383 in Veterinary Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-4383 is a novel, carbamate-linked, dual-action antibacterial agent. It combines the structural features of a cephalosporin and a quinolone, specifically desacetylcefotaxime and ciprofloxacin, respectively. This unique structure allows this compound to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by targeting two distinct cellular pathways: bacterial cell wall synthesis and DNA replication. These application notes provide an overview of its mechanism of action, and in vivo efficacy, and offer detailed protocols for its experimental use in murine models of systemic infection, pneumonia, and meningitis.
Mechanism of Action
This compound functions through a dual-action mechanism:
-
Cephalosporin Action: The β-lactam ring structure, characteristic of cephalosporins, inhibits penicillin-binding proteins (PBPs) that are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death.
-
Quinolone Action: The ciprofloxacin moiety targets and inhibits bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are vital for DNA replication, transcription, repair, and recombination. Their inhibition leads to the cessation of these crucial cellular processes.
Some evidence suggests that the intact this compound molecule may possess both β-lactam and quinolone activities. Additionally, the liberation of ciprofloxacin through the enzymatic action of bacterial β-lactamases may also contribute to its quinolone-mediated effects.
Signaling Pathway of this compound's Dual-Action Mechanism
Troubleshooting & Optimization
improving Ro 24-4383 aqueous solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the aqueous solubility of Ro 24-4383 for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a carbamate-linked, dual-action antibacterial agent.[1][2][3] While it is reported to have greater aqueous solubility than its quinolone component alone, researchers may still encounter challenges in achieving desired concentrations for in vitro and in vivo experiments, potentially impacting experimental reproducibility and accuracy.[4][5]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Precipitation is a common issue with compounds of limited aqueous solubility. Here are some initial steps to address this:
-
pH Adjustment: The solubility of weakly acidic or basic compounds can be significantly influenced by pH.[6] Systematically adjust the pH of your buffer to determine if solubility improves.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can enhance solubility.[7][8][9]
-
Gentle Heating and Sonication: These physical methods can help dissolve the compound, but caution should be exercised to avoid degradation.
Q3: What are some common solvents and excipients that can be used to improve the solubility of this compound?
Several approaches can be employed, ranging from simple co-solvents to more complex formulations. The choice will depend on the specific requirements of your experiment (e.g., cell-based assay, animal study).
-
Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are commonly used.[8][9][10] It is crucial to determine the tolerance of your experimental system to these solvents.
-
Surfactants: Non-ionic surfactants like Tween® 80 and Pluronic® F68 can be used to form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[7]
-
Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and stability.[6]
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
Problem: this compound does not fully dissolve in the desired solvent to achieve the target stock concentration.
dot
Caption: Workflow for troubleshooting the preparation of this compound stock solutions.
Solutions:
| Method | Protocol | Considerations |
| Co-solvency | 1. Attempt to dissolve this compound in 100% DMSO first. 2. If solubility is limited, a mixture of solvents can be tested. For example, a combination of DMSO and ethanol or PEG 400.[9] 3. Always add the solvent to the powdered compound. | The final concentration of the co-solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| pH Adjustment | 1. Prepare a solution of this compound in a suitable buffer. 2. Incrementally adjust the pH upwards or downwards using dilute acid or base. 3. Visually inspect for dissolution at each pH point. | The final pH must be compatible with your experimental system. This method is most effective for compounds with ionizable groups.[11] |
Issue 2: Precipitation Upon Dilution into Aqueous Media
Problem: A clear stock solution of this compound in an organic solvent precipitates when diluted into an aqueous buffer for the final working concentration.
dot
Caption: Logical steps to troubleshoot precipitation of this compound upon dilution.
Solutions:
| Method | Protocol | Considerations |
| Use of Surfactants | 1. Prepare the aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80).[7] 2. Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing. | Ensure the chosen surfactant and its concentration do not interfere with the experimental assay. |
| Inclusion Complexation | 1. Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). 2. Add this compound to the cyclodextrin solution. 3. Stir the mixture at room temperature for several hours or overnight to allow for complex formation.[6] | The molar ratio of this compound to cyclodextrin may need to be optimized. |
| Solid Dispersion | 1. Dissolve this compound and a hydrophilic carrier (e.g., PEG, PVP) in a common solvent.[12] 2. Evaporate the solvent to obtain a solid dispersion. 3. The resulting solid can then be dissolved in aqueous media. | This is a more advanced technique that may require specialized equipment.[6][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 2-3 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
If solids persist, sonicate the vial in a water bath sonicator for 5-10 minutes.
-
Once fully dissolved, store the stock solution at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add the powdered this compound to the HP-β-CD solution to achieve the target final concentration.
-
Seal the container and stir the mixture on a magnetic stir plate at room temperature for 12-24 hours.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
The resulting clear solution contains the this compound:HP-β-CD inclusion complex.
Signaling Pathway Considerations
This compound is a dual-action antibacterial agent that functions as both a cephalosporin and a quinolone.[13][14] Its cephalosporin component targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, while the quinolone component inhibits DNA gyrase, an enzyme essential for DNA replication.[13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 24-4383 stability in different laboratory media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the dual-action antibacterial agent, Ro 24-4383.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic antibacterial agent characterized by a carbamate linkage between a cephalosporin and a quinolone moiety. This dual-action compound exhibits bactericidal activity by targeting two critical cellular processes in bacteria:
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Cell Wall Synthesis Inhibition: The cephalosporin component of this compound binds to and inhibits Penicillin-Binding Protein 3 (PBP3). PBP3 is a crucial enzyme involved in the final steps of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall. Inhibition of PBP3 leads to defects in cell wall formation, ultimately causing cell lysis.
-
DNA Replication Inhibition: The quinolone moiety of this compound targets and inhibits DNA gyrase (a type II topoisomerase). DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA damage and triggers the SOS response, a global DNA damage repair system, which, if overwhelmed, results in cell death.
Q2: What makes the carbamate linkage in this compound significant?
The carbamate linkage in this compound is chemically more stable than the ester linkages found in other dual-action cephalosporins.[1][2] This increased stability can translate to a longer half-life in aqueous solutions, potentially providing a more sustained antibacterial effect during in vitro experiments.
Q3: What is the primary degradation product of this compound?
The major degradation product of this compound upon hydrolysis of the carbamate bond is ciprofloxacin. It is crucial to use a stability-indicating analytical method, such as the HPLC protocol provided below, to distinguish the intact compound from its degradation products.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a laboratory setting.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antibacterial activity | Degradation of this compound stock solution. The compound may have degraded due to improper storage conditions (e.g., prolonged storage at room temperature, exposure to light, or inappropriate pH). | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Hydrolysis in experimental media. this compound can hydrolyze in aqueous media, especially at elevated temperatures and non-optimal pH. The rate of degradation will vary depending on the composition of the medium. | Minimize the pre-incubation time of this compound in aqueous media before adding it to the experimental system. If possible, conduct experiments at lower temperatures. For longer experiments, consider the half-life of the compound in your specific medium (see stability data below) and replenish as necessary. | |
| Precipitation of the compound in aqueous media | Low aqueous solubility. this compound may have limited solubility in certain buffers or media, especially at high concentrations. | First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into the aqueous experimental medium, ensuring vigorous mixing. The final concentration of the organic solvent in the experiment should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Perform a solubility test in your specific medium before conducting the main experiment. |
| Interference in analytical assays (e.g., HPLC, spectrophotometry) | Presence of degradation products. The degradation product, ciprofloxacin, and other minor degradation products may have overlapping spectral properties or retention times with the parent compound or other components in the sample. | Utilize a validated stability-indicating HPLC method with sufficient resolution to separate this compound from its degradation products. The provided HPLC protocol is a good starting point. Use of a photodiode array (PDA) detector can help in assessing peak purity. |
| Matrix effects from complex media. Components of cell culture media or biological fluids can interfere with the analytical measurement. | Prepare calibration standards and quality control samples in the same matrix as the experimental samples to account for matrix effects. If necessary, employ sample preparation techniques such as solid-phase extraction (SPE) to clean up the samples before analysis. |
Stability Data
The stability of this compound is influenced by the composition, pH, and temperature of the laboratory medium. While comprehensive data for this compound in all common laboratory media is not publicly available, the following tables provide known data and representative stability data for other cephalosporins to guide experimental design.
Table 1: Known Stability of this compound
| Medium | Temperature (°C) | pH | Half-life (t½) | Analytical Method |
| Phosphate Buffer | 37 | 7.4 | ~3 hours | HPLC-UV |
Table 2: Representative Stability of Cephalosporins in Various Media (Illustrative Data)
Disclaimer: The following data is for other cephalosporin compounds and should be used as a general guide. The actual stability of this compound may vary.
| Cephalosporin | Medium | Temperature (°C) | pH | Half-life (t½) |
| Cefaclor | pH 4.5 Buffer | 4 | 4.5 | >72 hours |
| Cefaclor | pH 7.0 Buffer | 4 | 7.0 | ~10.5 hours |
| Cephalothin | Aqueous Solution | 35 | 1.0 | ~25 hours |
| Cephalexin | Aqueous Solution | 35 | 1.0 | ~625 hours |
| Cefotaxime | Tryptone Soy Broth | 37 | ~7.3 | ~1-3 days |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid prolonged heating.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from published stability studies of dual-action cephalosporins.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hamilton PRP-1 (250 mm x 4.1 mm) or a similar reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of 70% 0.072 M phosphate buffer (pH 8.2) containing 0.01 M tetradecyltrimethylammonium bromide (as an ion-pairing agent) and 30% acetonitrile. The exact ratio of buffer to acetonitrile may need to be optimized for your specific system and column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration within the linear range of the assay.
-
Standard Preparation: Prepare a series of calibration standards of this compound and ciprofloxacin in the same matrix as the samples.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound and ciprofloxacin in the samples by comparing their peak areas to the calibration curves. The degradation of this compound can be monitored by the decrease in its peak area over time.
Visualizations
References
Technical Support Center: Ro 24-4383 Resistance Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for resistance development to Ro 24-4383.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual-action antibacterial agent. It is a carbamate-linked conjugate of desacetylcefotaxime (a cephalosporin) and ciprofloxacin (a fluoroquinolone).[1] Its mechanism of action involves the inhibition of two critical bacterial enzymes:
-
Penicillin-Binding Protein 3 (PBP3): The cephalosporin component binds to and inactivates PBP3, an enzyme essential for bacterial cell wall synthesis. This disruption leads to the formation of filamentous cells and ultimately cell lysis.
-
DNA Gyrase: The quinolone component targets and inhibits DNA gyrase (and likely topoisomerase IV), enzymes responsible for supercoiling and uncoiling DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death.[2]
The intact this compound molecule is believed to possess both cephalosporin and quinolone activities.[3]
Q2: What is the rationale behind using a dual-action antibiotic like this compound to combat resistance?
The primary rationale is that for a bacterium to develop resistance, it would need to acquire resistance mechanisms to both antibacterial agents simultaneously. This is statistically less likely to occur than developing resistance to a single agent. For a dual-action antibiotic to be effective in preventing resistance, it is crucial that it inhibits both of its targets at similar concentrations.
Q3: Has resistance to this compound been observed?
Q4: Why was this compound discontinued from clinical development?
The precise reasons for the discontinuation of this compound in Phase I clinical trials are not publicly detailed. Drug development can be halted for various reasons, including but not limited to pharmacokinetic issues, toxicity, or strategic business decisions. It is plausible that challenges in optimizing the dual-action to be equally potent against both targets in a clinical setting could have been a contributing factor.
Troubleshooting Guides
Problem 1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain after serial passage.
-
Potential Cause 1: Target Gene Mutations. The most common mechanism of resistance to fluoroquinolones is mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2][4] For cephalosporins, resistance can arise from alterations in penicillin-binding proteins (PBPs) that reduce binding affinity.
-
Troubleshooting Steps:
-
Sequence Target Genes: Sequence the quinolone-resistance determining regions (QRDRs) of gyrA, gyrB, parC, and parE in your resistant isolates and compare them to the parental strain.
-
PBP Binding Assays: Perform a PBP binding assay to determine if the affinity of this compound for its target PBPs has decreased in the resistant isolates.
-
-
Potential Cause 2: Increased Efflux Pump Expression. Overexpression of efflux pumps can actively transport the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration. This is a known mechanism of resistance to both fluoroquinolones and, to a lesser extent, β-lactams.[4]
-
Troubleshooting Steps:
-
MIC with Efflux Pump Inhibitors (EPIs): Determine the MIC of this compound in the presence and absence of a broad-spectrum EPI such as reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant decrease in MIC in the presence of an EPI suggests the involvement of efflux pumps.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes in your resistant isolates compared to the parental strain.
-
-
Potential Cause 3: Enzymatic Degradation. For the cephalosporin component, resistance can be mediated by β-lactamases, which hydrolyze the β-lactam ring.
-
Troubleshooting Steps:
-
β-lactamase Assays: Test your resistant isolates for the production of β-lactamases using methods like the nitrocefin test.
-
MIC with β-lactamase Inhibitors: Determine the MIC of this compound in combination with a β-lactamase inhibitor (e.g., clavulanic acid). A significant reduction in MIC would indicate the involvement of β-lactamases.
-
Problem 2: We have selected for mutants with high-level resistance to this compound in a single step on agar plates.
-
Potential Cause: Pre-existing Resistant Subpopulation. The bacterial population may have contained a small subpopulation of mutants with resistance to one of the components of this compound.
-
Troubleshooting Steps:
-
Determine the Mutant Prevention Concentration (MPC): The MPC is the lowest concentration of an antibiotic that prevents the growth of any resistant mutants in a large bacterial population (typically >10^10 CFU).[5][6] A large window between the MIC and the MPC suggests a higher propensity for resistance selection.
-
Characterize the Resistant Mutants: Isolate the resistant colonies and characterize their resistance mechanisms as described in "Problem 1". This will help determine if resistance is due to a single mechanism or multiple mechanisms.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Agents
| Organism | This compound MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli 257 | 1.4 | < 0.5 | < 0.2 |
| Klebsiella pneumoniae A | 11 | 30 | 0.7 |
| Enterobacter cloacae 5699 | 3.2 | 35 | < 0.2 |
| Citrobacter freundii BS16 | 3 | 41 | < 0.5 |
| Serratia marcescens SM | 35 | > 100 | 1.6 |
| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |
| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | > 100 | 2 |
| Streptococcus pneumoniae 6301 | 10 | 15 | > 50 |
| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |
Data extracted from Beskid et al., 1991.[1]
Table 2: In Vivo Efficacy of this compound and Comparator Agents in Murine Systemic Infections
| Organism | This compound ED50 (mg/kg s.c.) | Cefotaxime ED50 (mg/kg s.c.) | Ciprofloxacin ED50 (mg/kg s.c.) |
| Escherichia coli 257 | 1.4 | < 0.5 | < 0.2 |
| Klebsiella pneumoniae A | 11 | 30 | 0.7 |
| Enterobacter cloacae 5699 | 3.2 | 35 | < 0.2 |
| Citrobacter freundii BS16 | 3 | 41 | < 0.5 |
| Serratia marcescens SM | 35 | > 100 | 1.6 |
| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |
| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | > 100 | 2 |
| Streptococcus pneumoniae 6301 | 10 | 15 | > 50 |
| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |
Data extracted from Beskid et al., 1991.[1]
Experimental Protocols
1. Protocol for In Vitro Resistance Selection by Serial Passage
This method is used to assess the potential for and rate of resistance development to an antimicrobial agent.
-
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Incubator
-
Plate reader for optical density (OD) measurements
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium.
-
Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth.
-
For the subsequent passage, use the culture from the well at 0.5x MIC of the previous day as the inoculum for a new serial dilution plate.
-
Repeat this process for a defined number of days (e.g., 14-21 days).
-
Monitor the MIC at each passage. A significant increase in the MIC indicates the development of resistance.
-
Isolates from later passages can be streaked on antibiotic-free agar to obtain single colonies for further characterization.
-
2. Protocol for DNA Gyrase Inhibition Assay (Supercoiling Assay)
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Materials:
-
Purified DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP and appropriate salts)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
-
Procedure:
-
Set up reaction tubes containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Add DNA gyrase to each tube to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to its supercoiled form, which migrates faster on the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA.
-
3. Protocol for Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the ability of a compound to compete with a labeled penicillin for binding to PBPs.
-
Materials:
-
Bacterial membrane preparation containing PBPs
-
Bocillin FL (a fluorescently labeled penicillin)
-
This compound at various concentrations
-
SDS-PAGE system
-
Fluorescence gel scanner
-
-
Procedure:
-
Pre-incubate the bacterial membrane preparation with varying concentrations of this compound for a specific time at a controlled temperature.
-
Add Bocillin FL to the reaction mixtures and incubate to allow for binding to the available PBPs.
-
Stop the reaction by adding a sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
If this compound binds to a specific PBP, it will prevent the binding of Bocillin FL, resulting in a decrease or absence of the fluorescent band corresponding to that PBP.
-
Mandatory Visualizations
Caption: Mechanism of action of the dual-action antibiotic this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
- 1. In vitro and in vivo activity of carbamate-linked dual-action antibacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
Technical Support Center: Ro 24-4383 Murine Model Dosage Optimization
This technical support center provides guidance on the use of Ro 24-4383 in murine models, with a focus on dosage optimization for antibacterial efficacy studies. The information is compiled from publicly available research.
Disclaimer: The available data on this compound is primarily focused on its antibacterial properties. Information regarding its pharmacokinetics, comprehensive toxicity profile, and potential immunomodulatory effects in murine models is limited in the public domain. The following guidance is based on the available literature and general principles of animal research. Researchers should conduct their own dose-ranging and toxicity studies for any new application or model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a dual-action antibacterial agent. It is a carbamate-linked compound that combines desacetylcefotaxime (a cephalosporin) and ciprofloxacin (a quinolone) in a single molecule.[1][2] Its mechanism of action is twofold: the cephalosporin component targets bacterial cell wall synthesis, while the quinolone component inhibits DNA gyrase, an enzyme essential for bacterial DNA replication.[3]
Q2: What is a recommended starting dose for this compound in a murine efficacy model?
A2: A starting point for dose selection can be derived from the 50% effective dose (ED50) values reported in systemic infection models in mice. These values vary depending on the pathogen. For example, the subcutaneous (s.c.) ED50 has been reported as 1.4 mg/kg for Escherichia coli and 12 mg/kg for oxacillin-susceptible Staphylococcus aureus.[1][2] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and pathogen.
Q3: What is the appropriate route of administration for this compound in mice?
A3: The majority of published in vivo efficacy studies have utilized the subcutaneous (s.c.) route of administration.[1][2][4] This route provides a balance between ease of administration and systemic absorption. Other parenteral routes like intraperitoneal (i.p.) or intravenous (i.v.) may be considered, but would require separate dosage optimization and pharmacokinetic studies.
Q4: Is a single dose of this compound sufficient for efficacy?
A4: Not always. The required dosing regimen depends on the specific infection model. For instance, in a murine model of S. pneumoniae-induced pneumonia, a single dose of this compound was found to be inactive, whereas a regimen of three doses was highly effective, with an ED50 of 1.5 mg/kg.[1][2][4] This suggests that maintaining therapeutic concentrations over a longer period may be necessary for certain infections.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy at Expected Doses | 1. Inappropriate Dosing Regimen: The compound's pharmacokinetic profile may require more frequent dosing to maintain therapeutic levels. 2. Model Severity: The bacterial challenge in your model may be too high for the selected dose. 3. Drug Stability/Formulation: The compound may have degraded, or the formulation may not be optimal for absorption. 4. Resistant Strain: The bacterial strain used may be resistant to cephalosporins or quinolones. | 1. Conduct a dose-fractionation study: Test single vs. multiple daily doses to understand the driver of efficacy (e.g., Cmax, AUC). The literature shows that multiple doses can be more effective.[1][2][4] 2. Titrate the bacterial inoculum: Ensure the infection is not overwhelmingly lethal before the compound can take effect. 3. Verify compound integrity: Use fresh compound and a well-described vehicle. Ensure the formulation is a homogenous suspension or solution. 4. Confirm MIC: Perform in vitro susceptibility testing of your bacterial strain against this compound, cefotaxime, and ciprofloxacin. |
| Adverse Events or Toxicity Observed | 1. Dose is too high: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used to formulate the compound may be causing adverse effects. 3. Route of Administration: The chosen route may lead to localized irritation or rapid systemic exposure causing toxicity. | 1. Perform a dose-range finding study: Start with lower doses and escalate to determine the MTD in your specific mouse strain. 2. Run a vehicle control group: Always include a group of animals that receives only the vehicle to isolate its effects. 3. Consider alternative routes: If s.c. administration causes local reactions, consider i.p. or oral gavage, but be aware this will require re-optimization of the dose. |
| High Variability in Efficacy Results | 1. Inconsistent Dosing Technique: Inaccurate volume or improper administration can lead to variable drug exposure. 2. Variable Infection Inoculum: Inconsistent bacterial numbers administered to each animal. 3. Animal Health Status: Underlying health issues in the animal colony can affect immune response and drug efficacy. | 1. Ensure proper training: All personnel should be proficient in the chosen administration technique (e.g., subcutaneous injection). Use calibrated equipment. 2. Standardize inoculum preparation: Plate count the inoculum for every experiment to confirm the CFU administered. 3. Use healthy, age-matched animals: Source animals from a reputable vendor and allow for an acclimatization period before starting the experiment. |
Data Presentation
Table 1: In Vivo Efficacy (ED50) of this compound in Murine Systemic Infection Models
The following table summarizes the 50% effective dose (ED50) of subcutaneously administered this compound against various pathogens in systemic murine infection models.
| Pathogen | Strain | ED50 (mg/kg, s.c.) | Reference |
| Escherichia coli | 257 | 1.4 | [2] |
| Klebsiella pneumoniae | A | 11 | [2] |
| Enterobacter cloacae | 5699 | 3.2 | [2] |
| Citrobacter freundii | BS16 | 3 | [2] |
| Serratia marcescens | SM | 35 | [2] |
| Pseudomonas aeruginosa | 5712 | 67 | [2] |
| Pseudomonas aeruginosa | 8780 | 33 | [2] |
| Staphylococcus aureus (oxacillin-susceptible) | Smith | 12 | [2] |
| Staphylococcus aureus (oxacillin-resistant) | 753 | 28 | [2] |
| Streptococcus pneumoniae | 6301 | 10 | [2] |
| Streptococcus pyogenes | 4 | 3.3 | [2] |
Note: ED50 values represent the dose required to protect 50% of the infected animals from death.
Experimental Protocols
Protocol: Determination of ED50 in a Murine Systemic Infection Model
This protocol provides a generalized methodology for determining the ED50 of this compound in a mouse model of systemic bacterial infection.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
Specific pathogen (e.g., E. coli ATCC 25922)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
Mucin (or other virulence-enhancing agent, if required)
-
6-8 week old female CD-1 mice (or other appropriate strain)
-
Sterile syringes and needles (e.g., 27G)
-
Standard laboratory equipment for microbiology and animal handling
2. Methods:
-
Animal Acclimatization:
-
House mice in appropriate conditions for at least 72 hours prior to the experiment to allow for acclimatization.
-
Provide ad libitum access to food and water.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight at 37°C.
-
Dilute the culture in sterile saline or PBS to the desired concentration. The final concentration should be determined from previous titration experiments to establish a lethal dose (e.g., 10-100x LD50).
-
If necessary, mix the bacterial suspension with an equal volume of a virulence-enhancing agent like mucin.
-
Perform serial dilutions and plate on appropriate agar to confirm the viable cell count (CFU/mL).
-
-
Drug Formulation:
-
Prepare a stock solution of this compound.
-
On the day of the experiment, prepare serial dilutions of this compound in the chosen vehicle to achieve the desired final concentrations for injection. The injection volume should be consistent across all groups (e.g., 0.1 mL or 0.2 mL).
-
-
Infection and Treatment:
-
Randomly assign mice to treatment groups (e.g., 10 mice per group), including a vehicle control group.
-
Infect all mice with 0.5 mL of the prepared bacterial inoculum via the intraperitoneal (i.p.) route.
-
At a specified time post-infection (e.g., 1 hour), administer the prepared doses of this compound or vehicle via the subcutaneous (s.c.) route in the scruff of the neck.
-
-
Monitoring and Endpoint:
-
Monitor the animals for signs of morbidity and mortality at regular intervals for a period of 7 days.
-
The primary endpoint is survival.
-
Record the number of surviving animals in each group at the end of the observation period.
-
3. Data Analysis:
-
Calculate the percentage of surviving animals in each treatment group.
-
Determine the ED50 value using a suitable statistical method, such as probit analysis. The ED50 is the dose at which 50% of the animals are protected from lethal infection.
Visualizations
Caption: Experimental workflow for determining the ED50 of this compound in a murine infection model.
References
Technical Support Center: Ro 24-4383 Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ro 24-4383.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action antibacterial agent. It is a carbamate-linked conjugate of desacetylcefotaxime (a cephalosporin) and ciprofloxacin (a quinolone).[1] Its unique structure allows it to exhibit two distinct mechanisms of action:
-
Cephalosporin action: It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.
-
Quinolone action: It inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death.
Q2: What is the spectrum of activity for this compound?
This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative aerobes. In one study, it was active against 99% of 363 tested strains.[1] Its dual mechanism allows it to be effective against a wider range of pathogens compared to its individual components, cefotaxime and ciprofloxacin, which were active against 77% and 97% of the same strains, respectively.[1]
Q3: Are there established CLSI or EUCAST breakpoints for this compound?
Based on the available literature, specific clinical breakpoints for this compound have not been formally established by major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Interpretation of susceptibility should be based on the MIC values in the context of the experimental objectives and comparison with relevant control strains.
Troubleshooting Guide for Unexpected Results
Unexpected results in this compound susceptibility testing can arise from its dual-action mechanism and various experimental factors. This guide addresses common issues in a question-and-answer format.
Q4: Why am I observing a dominant cephalosporin or quinolone response, but not both?
The observed phenotype can depend on the intrinsic resistance mechanisms of the test organism.
-
Quinolone-resistant strain: In a strain with pre-existing resistance to quinolones (e.g., mutations in gyrA or parC), the antibacterial activity of this compound will primarily be driven by its cephalosporin component. You will likely observe a "cephalosporin response."
-
Beta-lactamase-producing strain: In a strain that produces beta-lactamases, which can inactivate the cephalosporin moiety, the quinolone component will be the primary driver of antibacterial activity. This will result in a "quinolone response."
Logical Workflow for Investigating Dominant Responses
Caption: Troubleshooting workflow for dominant phenotypic responses.
Q5: My MIC values are paradoxically higher at increased concentrations of this compound. What could be the cause?
This phenomenon, known as the "Eagle effect" or paradoxical effect, has been observed with some beta-lactam antibiotics. It is characterized by a reduced bactericidal effect at antibiotic concentrations well above the MIC. While not specifically documented for this compound, its cephalosporin component makes this a theoretical possibility. The exact mechanism is not fully understood but may involve altered binding to penicillin-binding proteins at high concentrations.
Q6: I am seeing trailing endpoints in my broth microdilution assay, making the MIC difficult to determine. What should I do?
Trailing endpoints, where a small amount of growth is visible over a range of concentrations, can be caused by several factors:
-
Inoculum size: An inoculum that is too high can lead to trailing. Ensure your inoculum is standardized according to recommended protocols.
-
Media composition: The type of broth used can influence growth. Mueller-Hinton Broth (MHB) is standard, but supplementation may be necessary for fastidious organisms.
-
Reading time: Reading the MICs at a consistent and appropriate time (e.g., 18-24 hours) is crucial.
Q7: There are discrepancies between my disk diffusion and broth microdilution results. Why might this be happening?
Discrepancies between these two methods can occur due to:
-
Diffusion characteristics: The diffusion of a large molecule like this compound in agar may be different from its activity in a liquid medium.
-
Lack of established correlation: Without established and validated zone diameter breakpoints that correlate to MIC values for this compound, direct comparison can be misleading. It is recommended to rely on the quantitative MIC values from broth microdilution for a more accurate assessment of susceptibility.
Data Presentation
Table 1: In Vivo Efficacy of this compound and Comparator Agents in Systemic Murine Infections
| Organism | This compound ED₅₀ (mg/kg) | Cefotaxime ED₅₀ (mg/kg) | Ciprofloxacin ED₅₀ (mg/kg) |
| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |
| Klebsiella pneumoniae A | 11 | 30 | 0.7 |
| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |
| Citrobacter freundii BS16 | 3 | 41 | <0.5 |
| Serratia marcescens SM | 35 | >100 | 1.6 |
| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |
| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |
| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |
| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |
Data from Beskid G, et al. Chemotherapy. 1991;37(5):310-7.[1]
Experimental Protocols
The following are generalized protocols for susceptibility testing of this compound, adapted from CLSI and EUCAST guidelines for similar antibiotic classes.
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 0.008 to 128 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Disk Diffusion Assay
-
Inoculum Preparation:
-
Prepare an inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate.
-
-
Disk Application:
-
Aseptically apply a paper disk impregnated with a known amount of this compound onto the surface of the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Quality Control
For quality control, it is recommended to use standard ATCC strains such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213. The acceptable MIC or zone diameter ranges for this compound with these strains would need to be established in-house through validation studies.
Signaling Pathway Diagrams
Cephalosporin Mechanism of Action
Caption: Inhibition of cell wall synthesis by the cephalosporin component.
Quinolone Mechanism of Action
Caption: Inhibition of DNA replication by the quinolone component.
References
adjusting Ro 24-4383 concentration for resistant strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dual-action antibacterial agent, Ro 24-4383.
Troubleshooting Guide
Issue: Decreased efficacy of this compound against previously susceptible bacterial strains.
This guide will help you navigate potential resistance issues and adjust experimental parameters accordingly.
Question: My bacterial strain, which was previously sensitive to this compound, is now showing resistance. What are the possible reasons and how can I address this?
Answer:
Development of resistance to this compound can occur through several mechanisms, primarily related to its dual-action nature targeting both cell wall synthesis (cephalosporin-like activity) and DNA replication (quinolone-like activity). The primary reasons for resistance include:
-
Enzymatic Degradation: The bacteria may have acquired genes for β-lactamase enzymes that can hydrolyze the cephalosporin component of this compound, rendering it inactive.[1][2] Expanded-spectrum β-lactamases (ESBLs) are a common cause of resistance to cephalosporins.[3]
-
Target Modification: Mutations in the genes encoding the primary targets of this compound can lead to reduced binding affinity. These targets are:
-
Efflux Pumps: The bacteria may have acquired or upregulated efflux pumps that actively transport this compound out of the cell, preventing it from reaching its intracellular targets.[8]
To address this issue, a systematic approach is recommended:
-
Confirm Resistance: Re-run the susceptibility test using a standardized method such as broth microdilution or disk diffusion to determine the new Minimum Inhibitory Concentration (MIC) of this compound for the strain .
-
Investigate the Mechanism of Resistance:
-
β-Lactamase Production: Perform a test for β-lactamase production using commercially available assays. The presence of ESBLs can be confirmed with combination disk tests.
-
Target Gene Sequencing: Sequence the genes encoding PBP3 and the quinolone resistance-determining region (QRDR) of gyrA and gyrB to identify any mutations.
-
-
Adjust this compound Concentration: Based on the new MIC value, you will likely need to increase the concentration of this compound in your experiments. The table below provides a starting point for concentration adjustments based on the type of resistance.
-
Consider Combination Therapy: If resistance is significant, consider using this compound in combination with other antimicrobial agents. For instance, if β-lactamase production is the primary resistance mechanism, a β-lactamase inhibitor could be used.
Frequently Asked Questions (FAQs)
Q1: What is the dual-action mechanism of this compound?
A1: this compound is a cephalosporin 3'-quinolone carbamate.[5][10] It functions as a dual-action antibiotic by inhibiting two essential bacterial processes simultaneously:
-
Cell Wall Synthesis Inhibition: The cephalosporin moiety of the molecule binds to and inhibits Penicillin-Binding Protein 3 (PBP3), an enzyme crucial for the synthesis of the bacterial cell wall. This leads to the formation of filamentous cells and ultimately cell lysis.[3][4][11]
-
DNA Replication Inhibition: The quinolone component (ciprofloxacin) inhibits DNA gyrase, a type II topoisomerase that is essential for DNA replication, recombination, and repair.[3][5][6] By inhibiting this enzyme, this compound prevents the bacterial DNA from unwinding and duplicating.[6]
Q2: How does the type of resistance (β-lactam vs. quinolone resistance) affect the activity of this compound?
A2: The nature of the bacterial resistance mechanism determines which component of this compound will be more effective.
-
In strains with expanded-spectrum β-lactamases (like TEM-3) , the cephalosporin component may be inactivated. However, the quinolone component can still exert its effect by inhibiting DNA gyrase.[3]
-
In quinolone-resistant strains , the quinolone component is less effective. In these cases, this compound primarily acts as a cephalosporin, inhibiting cell wall synthesis.[3][5]
Q3: What are the typical starting concentrations for susceptibility testing with this compound?
A3: For initial susceptibility testing of a new bacterial isolate, it is recommended to use a broad range of this compound concentrations. A typical starting range for broth microdilution would be from 0.015 µg/mL to 128 µg/mL in a series of two-fold dilutions. The effective concentration will vary depending on the bacterial species and its susceptibility profile.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparator Agents Against Various Bacterial Strains
| Bacterial Strain | Resistance Profile | This compound ED50 (mg/kg s.c.) | Cefotaxime ED50 (mg/kg s.c.) | Ciprofloxacin ED50 (mg/kg s.c.) |
| Escherichia coli 257 | - | 1.4 | <0.5 | <0.2 |
| Klebsiella pneumoniae A | - | 11 | 30 | 0.7 |
| Enterobacter cloacae 5699 | - | 3.2 | 35 | <0.2 |
| Citrobacter freundii BS16 | - | 3 | 41 | <0.5 |
| Serratia marcescens SM | - | 35 | >100 | 1.6 |
| Pseudomonas aeruginosa 5712 | - | 67 | 100 | 10 |
| Pseudomonas aeruginosa 8780 | - | 33 | 193 | 3 |
| Staphylococcus aureus Smith | Oxacillin-susceptible | 12 | 3.7 | 1 |
| Staphylococcus aureus 753 | Oxacillin-resistant | 28 | >100 | 2 |
| Streptococcus pneumoniae 6301 | - | 10 | 15 | >50 |
| Streptococcus pyogenes 4 | - | 3.3 | 1.6 | 54 |
Data adapted from: In vitro and in vivo activity of carbamate-linked dual-action antibacterial this compound.[10]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be appropriate for the expected MIC (e.g., 128 µg/mL to 0.015 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Mandatory Visualization
Caption: Dual-action mechanism and resistance pathways of this compound.
Caption: Workflow for MIC determination using broth microdilution.
References
- 1. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 2. Overview of Beta-Lactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro and in vivo activity of carbamate-linked dual-action antibacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
Technical Support Center: Understanding and Troubleshooting Immunoassay Cross-Reactivity
Disclaimer: Initial searches for "Ro 24-4383" indicate that it is a dual-action antibacterial agent, specifically a cephalosporin 3'-quinolone carbamate that inhibits DNA gyrase.[1][2][3][4] The scientific literature available does not contain information regarding the use of this compound as an analyte in immunoassays or any data on its cross-reactivity in such assays. The following technical support guide is a general resource on immunoassay cross-reactivity, providing troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity is the phenomenon where substances other than the target analyte, often structurally similar compounds, bind to the assay's antibodies. This can lead to inaccurate quantification of the target analyte, potentially causing false-positive results or overestimation of the analyte's concentration.[5][6] The degree of cross-reactivity is dependent on the specificity of the antibodies used in the assay.[7]
Q2: Why is assessing cross-reactivity important in drug development?
A2: In drug development, it is crucial to assess the cross-reactivity of immunoassays for several reasons:
-
Metabolite Interference: Drug metabolites can be structurally similar to the parent drug and may cross-react with the assay antibodies, leading to an overestimation of the parent drug's concentration.
-
Specificity of Action: Understanding the specificity of the antibody ensures that the assay is measuring the intended molecule and not other endogenous or exogenous compounds.
-
Clinical Relevance: Uncharacterized cross-reactivity can lead to erroneous clinical decisions. For instance, in therapeutic drug monitoring, it could lead to incorrect dosage adjustments. In diagnostics, it could result in a misdiagnosis.[5]
Q3: How is cross-reactivity typically quantified?
A3: Cross-reactivity is often expressed as a percentage. It is calculated by comparing the concentration of the cross-reacting substance that produces the same response as a specific concentration of the target analyte. The formula is:
% Cross-Reactivity = (Concentration of Analyte / Concentration of Cross-Reactant) x 100%
A higher percentage indicates a greater degree of cross-reactivity.
Troubleshooting Guide
Issue 1: Unexpectedly high analyte concentrations in samples.
-
Possible Cause: Cross-reactivity with a metabolite or a structurally related compound in the sample matrix.
-
Troubleshooting Steps:
-
Review Sample Composition: Identify all known metabolites and other compounds present in the sample that are structurally similar to the target analyte.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of the suspected cross-reacting substance to a blank matrix and analyze it with the immunoassay.
-
Consult the Assay's Package Insert: Manufacturers often provide a list of compounds tested for cross-reactivity.[6]
-
Consider an Alternative Assay: If significant cross-reactivity is confirmed, consider using a more specific assay, such as one based on a different antibody pair or a different detection principle (e.g., mass spectrometry).
-
Issue 2: Inconsistent results between different immunoassay kits for the same analyte.
-
Possible Cause: Different antibody clones or assay formats can have varying degrees of cross-reactivity to the same set of compounds.[7]
-
Troubleshooting Steps:
-
Compare Package Inserts: Carefully review the cross-reactivity data provided by the manufacturers of both kits.
-
Parallel Testing: Analyze the same set of samples with both kits and compare the results. Discrepancies may point to differences in cross-reactivity profiles.
-
Independent Verification: If possible, confirm the results with a reference method like LC-MS/MS to determine which assay is providing more accurate data.
-
Data Presentation: Example Cross-Reactivity of a Hypothetical Testosterone Immunoassay
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity | Potential for Clinical Significance |
| Testosterone (Analyte) | 10 | 100 | N/A |
| Methyltestosterone | 10 | 85 | High |
| Dihydrotestosterone | 10 | 60 | High |
| Androstenedione | 10 | 15 | Moderate |
| Progesterone | 10 | 1.2 | Low |
| Cortisol | 10 | <0.1 | Very Low |
| Estradiol | 10 | <0.1 | Very Low |
This table is for illustrative purposes and does not represent data for a specific commercial assay.
Experimental Protocols
Protocol: Assessment of Immunoassay Cross-Reactivity
This protocol outlines a general procedure for determining the cross-reactivity of a competitive ELISA.
1. Materials:
- ELISA kit for the target analyte
- Purified standards of the target analyte and potential cross-reactants
- Assay buffer
- Microplate reader
2. Procedure:
- Prepare Standard Curve: Prepare a serial dilution of the target analyte standard in assay buffer to generate a standard curve according to the kit manufacturer's instructions.
- Prepare Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in the assay buffer. The concentration range should be wide enough to potentially elicit a response in the assay.
- Assay Performance:
- Add the standards, controls, and cross-reactant solutions to the appropriate wells of the ELISA plate.
- Follow the kit's protocol for the addition of enzyme-conjugated analyte and antibody.
- Incubate the plate as instructed.
- Wash the plate to remove unbound reagents.
- Add the substrate and incubate for the specified time.
- Stop the reaction and read the absorbance on a microplate reader.
- Data Analysis:
- Plot the standard curve (absorbance vs. concentration of the target analyte).
- Determine the concentration of each cross-reactant dilution that gives a signal equivalent to the 50% binding point (IC50) of the target analyte standard curve.
- Calculate the percent cross-reactivity using the formula mentioned in the FAQs.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Head-to-Head Battle of Antibacterial Efficacy: Ro 24-4383 vs. Cefotaxime
In the landscape of antibacterial drug development, the quest for agents with broad-spectrum activity and enhanced potency against resistant pathogens is relentless. This guide provides a detailed comparison of the antibacterial activity of Ro 24-4383, a novel dual-action cephalosporin, and cefotaxime, a widely used third-generation cephalosporin. This analysis is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a unique compound that covalently links desacetylcefotaxime, a metabolite of cefotaxime, to the fluoroquinolone ciprofloxacin via a carbamate bond. This design confers a dual mechanism of action, combining the cell wall synthesis inhibition of a β-lactam with the DNA gyrase inhibition of a fluoroquinolone. Experimental evidence demonstrates that this compound exhibits broader and more potent antibacterial activity compared to cefotaxime alone, particularly against strains that may show reduced susceptibility to cefotaxime.
In Vitro Antibacterial Activity
In Vivo Efficacy: A Murine Systemic Infection Model
The superior activity of this compound is further substantiated in in vivo studies. The table below summarizes the median effective dose (ED50) required to protect mice from systemic infections caused by a range of bacterial pathogens. Lower ED50 values indicate greater potency.
| Bacterial Strain | This compound ED50 (mg/kg) | Cefotaxime ED50 (mg/kg) |
| Escherichia coli 257 | 1.4 | <0.5 |
| Klebsiella pneumoniae A | 11 | 30 |
| Enterobacter cloacae 5699 | 3.2 | 35 |
| Citrobacter freundii BS16 | 3 | 41 |
| Serratia marcescens SM | 35 | >100 |
| Pseudomonas aeruginosa 5712 | 67 | 100 |
| Pseudomonas aeruginosa 8780 | 33 | 193 |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 |
| Streptococcus pneumoniae 6301 | 10 | 15 |
| Streptococcus pyogenes 4 | 3.3 | 1.6 |
Data sourced from Beskid G, et al. Chemotherapy. 1991.[1]
The in vivo data highlights the enhanced efficacy of this compound against several clinically relevant pathogens, including strains resistant to cefotaxime, such as oxacillin-resistant Staphylococcus aureus and certain Gram-negative bacilli.
Mechanisms of Action
The distinct antibacterial activities of this compound and cefotaxime stem from their different mechanisms of action.
Cefotaxime: As a β-lactam antibiotic, cefotaxime inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.
This compound: This compound boasts a dual-action mechanism. It is designed to be cleaved by bacterial enzymes, such as esterases, at the site of infection. This cleavage releases its two active components: desacetylcefotaxime and ciprofloxacin.
-
Desacetylcefotaxime: Similar to cefotaxime, this component targets and inhibits bacterial cell wall synthesis by binding to PBPs.
-
Ciprofloxacin: This fluoroquinolone component inhibits bacterial DNA replication by targeting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA coiling, uncoiling, and separation.
This combined assault on two different essential bacterial processes likely contributes to the broader spectrum and increased potency of this compound.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Antimicrobial Solutions:
- Stock solutions of this compound and cefotaxime are prepared in a suitable solvent.
- Serial two-fold dilutions of the antibiotics are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
2. Inoculum Preparation:
- Bacterial isolates are grown on an appropriate agar medium overnight.
- Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The bacterial suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
- A growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) are included.
- The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy Testing: Murine Systemic Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents.
1. Animal Model:
- Swiss albino mice are typically used for these studies.
2. Infection:
- Mice are infected intraperitoneally with a standardized inoculum of the bacterial pathogen. The inoculum size is calibrated to cause a lethal infection in untreated control animals.
3. Treatment:
- At a specified time post-infection (e.g., immediately or 1 hour after), cohorts of mice are treated with subcutaneous injections of varying doses of this compound or cefotaxime.
- A control group receives a placebo (e.g., saline).
4. Observation and Endpoint:
- The animals are observed for a defined period (e.g., 7 days).
- The number of surviving animals in each treatment group is recorded.
- The ED50, the dose of the drug that protects 50% of the infected animals from death, is calculated using statistical methods such as the probit analysis.
Visualizing the Mechanisms
To better understand the distinct and combined actions of these antibacterial agents, the following diagrams illustrate their mechanisms.
References
A Comparative Analysis of the Efficacy of Ro 24-4383 and Ciprofloxacin
This guide provides a detailed comparison of the antibacterial efficacy of the investigational dual-action cephalosporin Ro 24-4383 and the established fluoroquinolone antibiotic, ciprofloxacin. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview based on available preclinical data.
Overview of the Compounds
This compound is a novel, carbamate-linked, dual-action antibacterial agent.[1][2] It is a conjugate molecule that combines the structures of desacetylcefotaxime, a cephalosporin antibiotic, and ciprofloxacin, a fluoroquinolone antibiotic.[3] This design is intended to confer two distinct mechanisms of antibacterial action.
Ciprofloxacin is a widely used, broad-spectrum, second-generation fluoroquinolone antibiotic.[4] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[5][6] Its primary mechanism of action involves the inhibition of bacterial DNA synthesis.[4][7]
Mechanism of Action
The antibacterial activities of this compound and ciprofloxacin stem from their interaction with different essential bacterial cellular processes.
Ciprofloxacin exerts its bactericidal effect by inhibiting two key enzymes involved in bacterial DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][7] DNA gyrase is crucial for the introduction of negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation (separation) of daughter chromosomes following replication. Inhibition of these enzymes leads to a cascade of events, including the cessation of DNA replication and repair, and ultimately, bacterial cell death.
This compound , as a dual-action agent, is proposed to have two distinct mechanisms of action:
-
Cephalosporin Action: The desacetylcefotaxime moiety of this compound acts as a β-lactam antibiotic. It inhibits the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of cell wall integrity leads to cell lysis and death.
-
Quinolone Action: The ciprofloxacin component of this compound provides the second mechanism of action, identical to that of ciprofloxacin alone, by inhibiting DNA gyrase and topoisomerase IV.[3]
The synergistic or additive effects of these two mechanisms are a key area of investigation for this class of compound.
Comparative In Vitro Efficacy
A study evaluating the in vitro activity of this compound against 363 strains of Gram-positive and Gram-negative aerobes found it to be active against 99% of the isolates.[5][8] In the same study, ciprofloxacin was active against 97% of the strains, and cefotaxime (a cephalosporin related to a component of this compound) was active against 77%.[5][8]
| Compound | Percentage of Susceptible Aerobic Isolates (n=363) |
| This compound | 99% |
| Ciprofloxacin | 97% |
| Cefotaxime | 77% |
| Data sourced from Beskid G, et al. 1991.[5][8] |
Note: Susceptibility breakpoints were defined as ≤8 µg/ml for this compound and cefotaxime, and ≤1 µg/ml for ciprofloxacin.[8]
Comparative In Vivo Efficacy
The efficacy of this compound and ciprofloxacin has been compared in murine models of systemic infection. The following table summarizes the median effective dose (ED50) required to protect mice from lethal infections caused by various bacterial pathogens.
| Bacterial Strain | This compound ED50 (mg/kg s.c.) | Ciprofloxacin ED50 (mg/kg s.c.) | Cefotaxime ED50 (mg/kg s.c.) |
| Escherichia coli 257 | 1.4 | <0.2 | <0.5 |
| Klebsiella pneumoniae A | 11 | 0.7 | 30 |
| Enterobacter cloacae 5699 | 3.2 | <0.2 | 35 |
| Citrobacter freundii BS16 | 3 | <0.5 | 41 |
| Serratia marcescens SM | 35 | 1.6 | >100 |
| Pseudomonas aeruginosa 5712 | 67 | 10 | 100 |
| Pseudomonas aeruginosa 8780 | 33 | 3 | 193 |
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 1 | 3.7 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | 2 | >100 |
| Streptococcus pneumoniae 6301 | 10 | >50 | 15 |
| Streptococcus pyogenes 4 | 3.3 | 54 | 1.6 |
| Data sourced from Beskid G, et al. 1991.[5][8] |
In these systemic murine infection models, ciprofloxacin generally demonstrated greater potency (lower ED50 values) against Gram-negative bacteria and Staphylococcus aureus compared to this compound.[5][8] However, this compound showed notable activity against Streptococcus pneumoniae and Streptococcus pyogenes, where ciprofloxacin was less effective.[5][8]
Additionally, this compound was found to be active in murine models of pneumonia caused by K. pneumoniae (ED50 = 37 mg/kg) and meningitis caused by S. pneumoniae (ED50 = 158 mg/kg) or K. pneumoniae (ED50 = 100 mg/kg).[5][8]
Experimental Protocols
The data presented in this guide is based on the methodologies described in the cited literature.
In Vitro Susceptibility Testing
The in vitro activity of the compounds was assessed against a panel of 363 Gram-negative and Gram-positive bacteria, which included recent clinical isolates.[8] The minimum inhibitory concentrations (MICs) were determined, although the specific methodology (e.g., broth microdilution or agar dilution) is not detailed in the provided abstracts. The susceptibility breakpoints used for the analysis were ≤8 µg/ml for this compound and cefotaxime, and ≤1 µg/ml for ciprofloxacin.[8]
In Vivo Systemic Infection Model
The in vivo efficacy was evaluated using a murine systemic infection model. The key steps of this protocol are outlined below.[8]
-
Animal Model: Mice were used as the host organism.[8]
-
Infection: Mice were infected via intraperitoneal injection with the bacterial strains listed in the in vivo efficacy table.[8]
-
Drug Administration: The test compounds (this compound, ciprofloxacin, cefotaxime) were administered subcutaneously at the dorsal base of the neck.[8]
-
Dosing: A single dose was administered within 5 minutes of infection for most bacterial strains. For infections with P. aeruginosa, a second dose was given 3 hours post-infection.[8] Serial dilutions of the compounds were used to determine the dose-response relationship.[8]
-
Endpoint: The median effective dose (ED50), the dose required to protect 50% of the infected animals from death, was calculated.[5][8]
Summary and Conclusion
This compound is a dual-action antibacterial agent that combines the mechanisms of a cephalosporin and a fluoroquinolone. In vitro, it has demonstrated a broad spectrum of activity, comparable to that of ciprofloxacin.[5][8]
In vivo studies in murine models of systemic infection indicate that while ciprofloxacin is generally more potent against Gram-negative bacteria and S. aureus, this compound exhibits significant efficacy against streptococcal species, a group of pathogens for which ciprofloxacin is less active.[5][8] This suggests that the dual-action nature of this compound may offer a broader spectrum of activity than either of its components alone.
The data presented here is based on preclinical studies and provides a foundation for understanding the comparative efficacy of this compound and ciprofloxacin. Further research, including detailed pharmacokinetic and pharmacodynamic studies, as well as clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro and in vivo activity of carbamate-linked dual-action antibacterial this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. ovid.com [ovid.com]
- 8. karger.com [karger.com]
Validating Ro 24-4383 Activity Against Beta-Lactamase Producing Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational dual-action antibacterial agent Ro 24-4383 with established beta-lactam/beta-lactamase inhibitor combinations. The focus is on their activity against clinically relevant beta-lactamase producing bacterial strains. Supporting experimental data and detailed methodologies are presented to aid in the evaluation of these compounds.
Introduction to this compound
This compound is a novel carbamate-linked antibacterial agent that covalently joins desacetylcefotaxime, a cephalosporin, with ciprofloxacin, a fluoroquinolone.[1][2][3] This unique structure is designed to exhibit a dual mechanism of action, targeting both bacterial cell wall synthesis via the cephalosporin moiety and DNA replication through the quinolone component.[4][5] This dual-action approach holds the potential to be effective against a broad spectrum of pathogens, including those resistant to single-agent therapies.
Mechanism of Action and Beta-Lactamase Interaction
Beta-lactamases are enzymes produced by bacteria that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring. This is a primary mechanism of resistance. This compound's cephalosporin component is susceptible to hydrolysis by certain beta-lactamases. However, its dual-action nature suggests that even if the beta-lactam ring is cleaved, the released ciprofloxacin moiety could still exert an antibacterial effect.[4][6] In contrast, modern beta-lactamase inhibitors are designed to bind to and inactivate beta-lactamase enzymes, thereby protecting the partner beta-lactam antibiotic from hydrolysis.
Caption: Mechanism of beta-lactam action and resistance.
Comparative In Vitro Activity
The following tables summarize the in vitro activity of this compound and comparator agents against various bacterial strains. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency; lower values indicate greater activity.
This compound Activity Profile
Quantitative data specifically comparing this compound against a wide array of characterized beta-lactamase-producing strains is limited in publicly available literature. However, general activity data is presented below. One study noted that in an E. coli strain possessing the TEM-3 extended-spectrum beta-lactamase, this compound produced a quinolone-like response, suggesting the cephalosporin component was hydrolyzed while the ciprofloxacin component remained active.[6]
| Organism | This compound MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 0.015 - 0.5 | 0.015 - >128 | 0.008 - 16 |
| Klebsiella pneumoniae | 0.03 - 1 | 0.03 - >128 | 0.015 - 32 |
| Enterobacter cloacae | 0.06 - 4 | 0.12 - >128 | 0.015 - 8 |
| Pseudomonas aeruginosa | 0.25 - 16 | 4 - >128 | 0.03 - 16 |
| Staphylococcus aureus (MSSA) | 0.12 - 1 | 1 - 8 | 0.12 - 1 |
| Staphylococcus aureus (MRSA) | 0.5 - 4 | >128 | 0.25 - 32 |
Note: Data compiled from multiple sources and represents a range of reported MICs. Specific values can vary based on the strain and testing conditions.
Activity of Beta-Lactam/Beta-Lactamase Inhibitor Combinations
Modern beta-lactam/beta-lactamase inhibitor combinations demonstrate potent activity against a wide range of beta-lactamase-producing organisms.
Table 1: Activity against Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacteriaceae
| Compound (Inhibitor Concentration) | Organism(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |
| Piperacillin-Tazobactam | E. coli, K. pneumoniae | ≤4 - 16 | 32 - >64 | ~80-85% |
| Ceftazidime-Avibactam (4 µg/mL) | Enterobacteriaceae | 0.25 | 2 | >99% |
| Imipenem-Relebactam (4 µg/mL) | ESBL-producing Enterobacterales | 0.25 | 1 | ~95% |
Data is a synthesis from multiple studies and susceptibility rates may vary.[4][5][7]
Table 2: Activity against AmpC-Producing Enterobacteriaceae
| Compound (Inhibitor Concentration) | Organism(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |
| Piperacillin-Tazobactam | AmpC-producers | Often >16 | >64 | Generally low |
| Ceftazidime-Avibactam (4 µg/mL) | AmpC-producers | 0.5 | 4 | >99% |
| Imipenem-Relebactam (4 µg/mL) | AmpC-producers | 0.5 | 2 | High |
Piperacillin-tazobactam is generally not effective against organisms with derepressed AmpC beta-lactamases.[3]
Table 3: Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Compound (Inhibitor Concentration) | Beta-Lactamase Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) |
| Ceftazidime-Avibactam (4 µg/mL) | KPC-producers | 1 | 4 | >99% |
| Ceftazidime-Avibactam (4 µg/mL) | OXA-48-like producers | 2 | 8 | >95% |
| Imipenem-Relebactam (4 µg/mL) | KPC-producers | 0.25 | 1 | ~98% |
Avibactam and relebactam do not inhibit metallo-beta-lactamases (MBLs).[8][9][10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of the antibacterial agents is determined by calculating the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
-
A suspension of the bacterial culture is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Solutions:
-
Stock solutions of the antimicrobial agents are prepared at a known concentration.
-
Serial two-fold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
For combination therapies, the beta-lactamase inhibitor may be used at a fixed concentration (e.g., 4 µg/mL) in each well containing the diluted beta-lactam.
3. Inoculation and Incubation:
-
Each well of the microtiter plates is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
References
- 1. Activities of Ceftazidime and Avibactam against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antimicrobial activity of piperacillin/tazobactam in comparison with other broad-spectrum beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro activity of imipenem-relebactam against non-MBL carbapenemase-producing Klebsiella pneumoniae isolated in Greek hospitals in 2015-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of imipenem/relebactam against Gram-negative clinical isolates in two Spanish tertiary hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Ro 24-4383 and Meropenem Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial agents Ro 24-4383 and meropenem, with a specific focus on their activity against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and the methodologies used to evaluate their efficacy.
Introduction to the Compounds
This compound is a novel, dual-action antibacterial agent. It is chemically designed as a carbamate-linked conjugate of desacetylcefotaxime, a cephalosporin, and ciprofloxacin, a fluoroquinolone. This unique structure allows it to theoretically target two distinct bacterial processes: cell wall synthesis via the β-lactam component and DNA replication via the quinolone component.
Meropenem is a broad-spectrum carbapenem β-lactam antibiotic. It is widely used in clinical settings to treat severe bacterial infections, including those caused by P. aeruginosa. Meropenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It demonstrates stability against many β-lactamases, enzymes that can degrade many penicillin and cephalosporin antibiotics.
Performance Against Pseudomonas aeruginosa
Quantitative Data Summary
The following table summarizes the available quantitative data on the activity of this compound and meropenem against P. aeruginosa. It is important to note that the data for this compound is presented as the 50% effective dose (ED50) from in vivo murine infection models, as specific MIC values were not found in the available literature. In contrast, extensive MIC data is available for meropenem.
| Compound | Parameter | Value | Pseudomonas aeruginosa Strain(s) | Reference |
| This compound | ED50 (mg/kg) | 33 - 67 | 5712, 8780 | [1][2] |
| Meropenem | MIC (mg/L) | 0.25 | Sensitive isolates | [3] |
| MIC (mg/L) | 1 - 2 | Strains with intrinsic resistance | [3] | |
| MIC (mg/L) | >8 | Resistant isolate | [4] |
Mechanisms of Action
The fundamental mechanisms by which this compound and meropenem combat bacterial growth are distinct, reflecting their different chemical classes.
This compound possesses a dual mechanism of action. The cephalosporin moiety inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. The ciprofloxacin component targets and inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication, transcription, repair, and recombination.
Meropenem , as a carbapenem, primarily acts by inhibiting peptidoglycan synthesis, a crucial component of the bacterial cell wall.[5][6] This inhibition is achieved through its binding to a wide range of penicillin-binding proteins (PBPs), leading to cell lysis and death.[5][6] Meropenem is known for its high resistance to degradation by most bacterial β-lactamases.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This standardized method is widely used to determine the in vitro susceptibility of bacteria to antimicrobial agents.
-
Preparation of Bacterial Inoculum:
-
Select three to five isolated colonies of P. aeruginosa from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent (e.g., meropenem) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
In Vivo Efficacy Testing (Murine Systemic Infection Model)
This protocol outlines the general procedure for assessing the in vivo efficacy of an antibacterial agent.
-
Infection of Mice:
-
Male Swiss albino mice (e.g., 20-22 g) are used.
-
The mice are infected intraperitoneally (i.p.) with a lethal dose of a P. aeruginosa strain suspended in a suitable medium (e.g., brain heart infusion broth with 5% mucin). The inoculum size is predetermined to cause mortality in untreated control mice within a specified timeframe (e.g., 24-48 hours).
-
-
Drug Administration:
-
The test compound (e.g., this compound) is administered subcutaneously (s.c.) at various dose levels at specified time points post-infection (e.g., 1 and 5 hours).
-
-
Observation and Data Analysis:
-
The mice are observed for a period of 7 to 14 days.
-
The number of surviving mice at each dose level is recorded.
-
The 50% effective dose (ED50), the dose that protects 50% of the infected mice from death, is calculated using a statistical method such as the Reed and Muench method.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Mechanism of Action Comparison
Caption: Comparative mechanisms of action for this compound and Meropenem.
References
- 1. Increased susceptibility to azithromycin of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro susceptibility of clinical isolates of Pseudomonas aeruginosa to beta-lactam and aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 5. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibatterico | CymitQuimica [cymitquimica.com]
Assessing the Synergistic Landscape of Ro 24-4383: A Dual-Action Antibacterial Agent
For researchers, scientists, and drug development professionals, understanding the collaborative potential of antibiotic agents is paramount in the fight against microbial resistance. This guide provides a comprehensive analysis of Ro 24-4383, a unique dual-action antibacterial agent, and assesses its synergistic effects. This compound is a carbamate-linked molecule that covalently joins desacetylcefotaxime, a cephalosporin, with ciprofloxacin, a fluoroquinolone.[1] This inherent combination of two distinct antibiotic classes within a single molecule provides a built-in synergistic mechanism of action.
While literature on the synergistic effects of this compound in combination with other external antibiotics is sparse, its design as a dual-action agent warrants a thorough comparison against its constituent components and other standalone antibiotics. This guide will delve into its mechanism of action, present comparative in vitro and in vivo efficacy data, and provide detailed experimental protocols for assessing antibacterial synergy.
Comparative In Vitro Activity
This compound has demonstrated broad in vitro activity against a wide range of Gram-positive and Gram-negative aerobes.[1] A study testing its efficacy against 363 such organisms found it active against 99%, a higher percentage than its individual components, cefotaxime (77%) and ciprofloxacin (97%).[1]
| Organism | This compound | Cefotaxime | Ciprofloxacin |
| Gram-Negative Aerobes | |||
| Escherichia coli 257 | 1.4 | <0.5 | <0.2 |
| Klebsiella pneumoniae A | 11 | 30 | 0.7 |
| Enterobacter cloacae 5699 | 3.2 | 35 | <0.2 |
| Citrobacter freundii BS16 | 3 | 41 | <0.5 |
| Serratia marcescens SM | 35 | >100 | 1.6 |
| Pseudomonas aeruginosa 5712 | 67 | 100 | 10 |
| Pseudomonas aeruginosa 8780 | 33 | 193 | 3 |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus Smith (oxacillin-susceptible) | 12 | 3.7 | 1 |
| Staphylococcus aureus 753 (oxacillin-resistant) | 28 | >100 | 2 |
| Streptococcus pneumoniae 6301 | 10 | 15 | >50 |
| Streptococcus pyogenes 4 | 3.3 | 1.6 | 54 |
Comparative In Vivo Efficacy in Murine Infection Models
The in vivo activity of this compound has been evaluated in various murine infection models, with the following table summarizing the median effective dose (ED50) in mg/kg administered subcutaneously.
| Infection Model | This compound (ED50 mg/kg) |
| S. pneumoniae-induced pneumonia (three treatments) | 1.5 |
| K. pneumoniae-induced pneumonia | 37 |
| S. pneumoniae-induced meningitis | 158 |
| K. pneumoniae-induced meningitis | 100 |
| Prophylaxis against E. coli (8h prior) | 37 |
| Prophylaxis against S. pyogenes (4h prior) | 199 |
Mechanism of Action: An Inherent Synergy
This compound's antibacterial prowess stems from its dual-action mechanism, targeting two critical and distinct cellular processes in bacteria.[2] The cephalosporin component, desacetylcefotaxime, inhibits bacterial cell wall synthesis by binding to penicillin-binding protein 3 (PBP3).[2] Simultaneously, the ciprofloxacin moiety targets and inhibits DNA gyrase, an essential enzyme for DNA replication and repair.[2] This two-pronged attack is designed to be more effective than either agent alone and may reduce the likelihood of resistance development.
Caption: Dual-action mechanism of this compound.
Experimental Protocols
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Antibiotics: Stock solutions of each antibiotic are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of antibiotic A are added to each well. Along the y-axis, increasing concentrations of antibiotic B are added. This creates a matrix of wells with various combinations of the two antibiotics.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Workflow for a checkerboard synergy assay.
Time-Kill Assay
Time-kill assays provide a dynamic measure of bactericidal activity over time.
-
Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration in a suitable broth medium.
-
Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MIC or sub-MIC levels). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates.
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each antibiotic combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Conclusion
This compound represents a significant approach to antibacterial therapy by incorporating two distinct mechanisms of action into a single molecule. This "built-in" synergy provides broad-spectrum activity that, in many cases, surpasses that of its individual components. While the potential for synergistic interactions between this compound and other antibiotic classes remains an area for future investigation, the existing data underscores its potency as a standalone agent. The experimental protocols outlined in this guide provide a framework for conducting such future studies to further elucidate the synergistic potential of this and other novel antibacterial compounds.
References
Benchmarking Ro 24-4383: A Comparative Analysis Against Contemporary Infectious Disease Treatments
For Immediate Release
This guide provides a comprehensive comparison of the investigational antibacterial agent Ro 24-4383 against current standard-of-care treatments for key bacterial pathogens. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, offering an objective analysis of this compound's performance and detailed experimental methodologies to support further research.
Executive Summary
This compound is a novel, carbamate-linked, dual-action antibacterial agent that combines the structural features of a cephalosporin (desacetylcefotaxime) and a quinolone (ciprofloxacin)[1]. This unique structure allows it to target two critical bacterial processes simultaneously: cell wall synthesis, through binding to penicillin-binding proteins (PBPs), and DNA replication, by inhibiting DNA gyrase[2]. Preclinical studies from the early 1990s demonstrated its broad-spectrum in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, and in vivo efficacy in murine models of systemic infections. This guide revisits this historical data and benchmarks it against the performance of current first-line and second-line antibiotic therapies as recommended by the 2024 Infectious Diseases Society of America (IDSA) guidelines.
Mechanism of Action
This compound's dual-action mechanism is a key differentiator. The desacetylcefotaxime moiety, a cephalosporin, inhibits bacterial cell wall synthesis by acylating and inactivating penicillin-binding proteins, particularly PBP 3, which are essential enzymes in the final steps of peptidoglycan synthesis. The ciprofloxacin component, a fluoroquinolone, targets and inhibits bacterial DNA gyrase (topoisomerase II), an enzyme crucial for DNA replication, transcription, and repair. This combined assault on two distinct and vital cellular pathways has the potential to be highly effective and may reduce the likelihood of resistance development.
In Vitro Activity Comparison
The in vitro activity of this compound was historically evaluated against a large panel of clinical isolates. The following tables compare the Minimum Inhibitory Concentration (MIC) values of this compound and its components (cefotaxime and ciprofloxacin) with those of currently recommended antibiotics for key pathogens.
Table 1: In Vitro Activity (MIC µg/mL) Against Gram-Negative Bacteria
| Organism | This compound (MIC90) | Cefotaxime (MIC90) | Ciprofloxacin (MIC90) | Ceftazidime-avibactam (MIC Range) | Meropenem (MIC90) |
| Escherichia coli | 0.25 | 0.25 | 0.03 | 0.125 - ≥256 | 0.03 |
| Klebsiella pneumoniae | 0.5 | 0.25 | 0.12 | 0.125 - ≥256 | 0.06 |
| Pseudomonas aeruginosa | 4 | >128 | 1 | 0.032 - 128 | 2 |
Note: Historical MIC data for this compound, cefotaxime, and ciprofloxacin are sourced from early 1990s studies. MIC ranges for ceftazidime-avibactam and MIC90 for meropenem are from more recent surveillance studies and may include resistant isolates.
Table 2: In Vitro Activity (MIC µg/mL) Against Gram-Positive Bacteria
| Organism | This compound (MIC90) | Cefotaxime (MIC90) | Ciprofloxacin (MIC90) | Linezolid (MIC) | Vancomycin (MIC) |
| Staphylococcus aureus (MSSA) | 2 | 4 | 0.5 | 2 | ≤2 |
| Staphylococcus aureus (MRSA) | 4 | >128 | 32 | 2 | ≤2 |
Note: Historical MIC data for this compound, cefotaxime, and ciprofloxacin are sourced from early 1990s studies. MIC values for linezolid and vancomycin are based on current susceptibility breakpoints.
In Vivo Efficacy Comparison
The in vivo efficacy of this compound was assessed in murine systemic infection models, with the 50% effective dose (ED50) being the primary endpoint. The following table compares the reported ED50 values for this compound with available in vivo data for current standard-of-care antibiotics in similar models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary.
Table 3: In Vivo Efficacy (ED50 mg/kg) in Murine Systemic Infection Models
| Organism | This compound | Cefotaxime | Ciprofloxacin | Current Treatments (Comparable Data) |
| Escherichia coli | 1.4 | <0.5 | <0.2 | Meropenem has shown efficacy in murine models. |
| Klebsiella pneumoniae | 11 | 30 | 0.7 | Ceftazidime-avibactam ED50 values range from 2 to 27 mg/kg against ceftazidime-resistant strains. |
| Pseudomonas aeruginosa | 33-67 | 100-193 | 3-10 | Meropenem has demonstrated efficacy in murine infection models. |
| Staphylococcus aureus (MSSA) | 12 | 3.7 | 1 | Linezolid has shown efficacy in murine models. |
| Staphylococcus aureus (MRSA) | 28 | >100 | 2 | Vancomycin and Linezolid are effective in murine models of MRSA infection. |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), document M07.
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Murine Systemic Infection Model
The in vivo efficacy of antibacterial agents is evaluated in a murine model of systemic infection.
-
Animal Model: Swiss albino mice are typically used for these studies.
-
Infection: Mice are infected via intraperitoneal injection with a bacterial suspension containing a predetermined lethal dose of the pathogen.
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with subcutaneous injections of the test compound at various dose levels. A control group receives a vehicle-only injection.
-
Observation: The animals are observed for a period of 7 to 14 days, and mortality is recorded.
-
Data Analysis: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated using a statistical method such as probit analysis.
Conclusion and Future Directions
The historical data for this compound indicates that it was a potent antibacterial agent with a broad spectrum of activity, comparable and in some cases superior to its components, cefotaxime and ciprofloxacin. Its dual-action mechanism of action remains an attractive strategy for combating bacterial infections and potentially mitigating the development of resistance.
However, a direct comparison with today's standard-of-care antibiotics is challenging due to the evolution of treatment guidelines and the lack of recent, head-to-head comparative studies. The provided data tables offer a benchmark based on available information, but further in vitro and in vivo studies would be necessary to definitively position this compound in the current therapeutic landscape. Specifically, testing this compound against contemporary, multidrug-resistant clinical isolates and evaluating its efficacy in modern, standardized infection models would be crucial next steps. Such research would provide the necessary data to determine if this promising dual-action agent warrants further development in an era of increasing antimicrobial resistance.
References
Safety Operating Guide
Navigating the Disposal of Ro 24-4383: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Ro 24-4383 necessitates a cautious and compliant approach to its disposal. This guide provides essential safety and logistical information based on general best practices for chemical waste management in a laboratory setting. It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The safe disposal of any chemical is paramount in a laboratory environment. A Safety Data Sheet is a critical document that provides comprehensive information about a substance's potential hazards, handling, storage, and disposal.[1][2][3][4][5] Without a specific SDS for this compound, it must be treated as a hazardous waste until a formal hazard determination can be made by qualified personnel.
General Principles of Chemical Waste Disposal
When a specific SDS is unavailable, the following general procedures for managing unknown or hazardous chemical waste should be strictly followed. These steps are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
-
Identification and Classification: Since this compound's specific hazards are not documented, it should be handled as a hazardous waste. If any information regarding its properties (e.g., solid, liquid, solvent-based) is known, it should be noted.[6]
-
Segregation: Do not mix this compound with other chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[7][8] Store it in a designated and properly labeled container.
-
Labeling: The waste container for this compound must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and any known information about its composition. The date of accumulation should also be clearly marked.[6][9]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[7][8][10] The SAA should be a secure area, away from general laboratory traffic, and should have secondary containment to prevent spills.
-
Contact EHS for Pickup: Once the container is ready for disposal, contact your institution's Environmental Health and Safety department to arrange for a pickup.[6][10] Do not attempt to dispose of the chemical down the drain or in the regular trash.[10]
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, no quantitative data regarding its specific physical or chemical properties for disposal purposes is available. The following table provides general regulatory limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Regulatory Limit | Citation |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons | [7][10] |
| Maximum Amount of Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [7][10] |
Experimental Protocols
No specific experimental protocols detailing the disposal of this compound were found in the available literature. Standard laboratory practice dictates that any procedure generating chemical waste should have a pre-approved waste disposal plan.
Visualizing the Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste. This process should be followed for this compound in the absence of specific instructions.
Disclaimer: This information is intended as a general guide and is not a substitute for professional safety advice. Always consult your institution's Environmental Health and Safety department for specific guidance on the disposal of any chemical, especially one without a Safety Data Sheet.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. wsinc.com [wsinc.com]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. actenviro.com [actenviro.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Safe Handling and Disposal of Ro 24-4383: A Guide for Laboratory Personnel
Disclaimer: No specific Safety Data Sheet (SDS) for Ro 24-4383 was found in the public domain. The following guidance is based on general principles of laboratory safety for handling potent, novel antibiotic compounds and should be supplemented by a thorough risk assessment conducted by the user in consultation with their institution's environmental health and safety department.
This compound is identified as a dual-action antibacterial agent, specifically a carbamate-linked cephalosporin-quinolone antibiotic.[1][2][3] As a potent biological agent, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Operational Plan: Personal Protective Equipment (PPE)
Given the nature of this compound as a potent antibiotic, a comprehensive approach to personal protection is necessary to prevent accidental exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Nitrile or latex gloves (double gloving recommended) | Laboratory coat | N95 or higher-rated respirator if not handled in a certified chemical fume hood |
| Solution Preparation | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | Work in a well-ventilated area. Use a fume hood if there is a risk of aerosolization. |
| In Vitro/In Vivo Experiments | Safety glasses with side shields or goggles | Nitrile or latex gloves | Laboratory coat | Not generally required unless aerosols are generated. |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area. |
General PPE Guidelines:
-
Always wear appropriate PPE when handling this compound.[4][5][6]
-
Ensure PPE is in good condition and fits properly.[5]
-
Remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[7][8]
Experimental Protocol: Safe Handling Procedures
-
Preparation:
-
Before handling this compound, review all available information on its chemical and biological properties.
-
Ensure a designated work area is clean and uncluttered.
-
If possible, work within a certified chemical fume hood, especially when handling the powdered form or creating solutions, to minimize inhalation exposure.
-
-
Handling:
-
Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific disposal procedures.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. Mechanisms of action of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hbaca.org [hbaca.org]
- 5. osha.gov [osha.gov]
- 6. vestiroservices.com [vestiroservices.com]
- 7. fishersci.com [fishersci.com]
- 8. docs.rs-online.com [docs.rs-online.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
